R 1487
描述
属性
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKRKRMVJRHDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-92-1 | |
| Record name | R-1487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-1487 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | R-1487 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO0DCY55NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
R-1487: A Technical Guide to its Mechanism of Action as a p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of R-1487, a potent and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This document collates available quantitative data, outlines typical experimental protocols for characterizing such inhibitors, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to p38α MAPK and its Role in Inflammation
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Among the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered a key regulator of the inflammatory response.[1][3] Its activation is implicated in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a prime therapeutic target for inflammatory diseases like rheumatoid arthritis.[1] R-1487 has been identified as an orally bioavailable and highly selective inhibitor of p38α.[4][5][6]
Mechanism of Action of R-1487
R-1487 exerts its therapeutic effect by directly inhibiting the enzymatic activity of p38α MAPK. By binding to the kinase, R-1487 likely prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to the production of inflammatory mediators. The high selectivity for p38α over other kinases, including other p38 isoforms, is a key feature of R-1487, suggesting a favorable safety profile by minimizing off-target effects.[7]
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a tiered pathway involving a series of protein kinases. It is typically initiated by extracellular stimuli that activate upstream MAPK kinases (MKKs), such as MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAPK. Activated p38, in turn, phosphorylates various downstream targets, including other kinases and transcription factors, leading to a cellular response. R-1487 intervenes at the level of p38α, preventing these downstream phosphorylation events.
Quantitative Data for R-1487
The potency and selectivity of R-1487 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative metrics reported for this inhibitor.
| Parameter | Value | Description |
| IC50 (p38α) | 10 nM | The half maximal inhibitory concentration against p38α kinase activity.[6][8] |
| IC50 (TNF-α production) | 200 nM | The half maximal inhibitory concentration for the production of TNF-α in a cellular assay.[7] |
| Kd (p38α) | 0.2 nM | The equilibrium dissociation constant for the binding of R-1487 to p38α.[7] |
| Kd (p38β) | 29 nM | The equilibrium dissociation constant for the binding of R-1487 to p38β, indicating selectivity for the α isoform.[7] |
| Species | Oral Bioavailability (%) |
| Monkey | 51.6% |
| Rat | 29.3% |
| Dog | 10.3% |
Experimental Protocols
Detailed characterization of a p38 MAPK inhibitor like R-1487 involves a series of in vitro and in vivo experiments. Below are outlines of the typical methodologies employed.
In Vitro p38α Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of p38α.
Objective: To determine the IC50 value of R-1487 against p38α.
Materials:
-
Recombinant human p38α enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
p38α substrate (e.g., ATF2)
-
R-1487 at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant p38α enzyme, and the p38α substrate.
-
Add R-1487 at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Assay for TNF-α Production
This assay assesses the inhibitor's efficacy in a more physiologically relevant context by measuring its effect on cytokine production in cells.
Objective: To determine the IC50 of R-1487 for the inhibition of LPS-induced TNF-α production.
Materials:
-
Human monocytic cell line (e.g., THP-1) or human whole blood
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
R-1487 at various concentrations
-
ELISA kit for human TNF-α
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Pre-incubate the cells with various concentrations of R-1487 for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate for a further period (e.g., 4-24 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of TNF-α production for each R-1487 concentration and determine the IC50 value.
In Vivo Model of Rheumatoid Arthritis
Animal models are crucial for evaluating the in vivo efficacy of anti-inflammatory compounds. The collagen-induced arthritis (CIA) model in mice is commonly used for this purpose.
Objective: To assess the therapeutic efficacy of R-1487 in a preclinical model of rheumatoid arthritis.
Materials:
-
Susceptible mouse strain (e.g., DBA/1)
-
Type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
R-1487 formulation for oral administration
Procedure:
-
Induce arthritis by immunizing mice with an emulsion of type II collagen and CFA.
-
Administer a booster immunization with type II collagen and IFA after a set period (e.g., 21 days).
-
Monitor the mice for the development of clinical signs of arthritis (e.g., paw swelling, redness).
-
Once arthritis is established, treat the mice with R-1487 or a vehicle control daily via oral gavage.
-
Continue to monitor and score the severity of arthritis throughout the treatment period.
-
At the end of the study, collect tissues (e.g., paws, serum) for histological analysis of joint damage and measurement of inflammatory biomarkers.
Conclusion
R-1487 is a potent and selective inhibitor of p38α MAPK with demonstrated activity in both in vitro and in vivo models of inflammation. Its high selectivity for the p38α isoform and oral bioavailability make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of R-1487 and other novel p38 MAPK inhibitors.
References
- 1. chondrex.com [chondrex.com]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R1487|R-1478|MAPK inhibitor [dcchemicals.com]
- 6. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. R1487 Hydrochloride Datasheet DC Chemicals [dcchemicals.com]
R-1487: A Potent and Selective p38α Mitogen-Activated Protein Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
R-1487 is a highly potent and selective, orally bioavailable small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). Its high affinity and selectivity for p38α make it a valuable tool for investigating the physiological and pathological roles of this key signaling protein. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of R-1487, including detailed experimental methodologies and a summary of its effects on inflammatory cytokine production.
Chemical Structure and Properties
R-1487, also known by its IUPAC name 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one, is a synthetic compound with the molecular formula C₁₉H₁₈F₂N₄O₃. The hydrochloride salt has a molecular weight of 424.83 g/mol .
Table 1: Physicochemical Properties of R-1487
| Property | Value | Reference |
| IUPAC Name | 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one | |
| Synonyms | R1487, R-1487 | |
| CAS Number | 449811-92-1 (free base); 449808-64-4 (hydrochloride) | |
| Molecular Formula | C₁₉H₁₈F₂N₄O₃ (free base); C₁₉H₁₉ClF₂N₄O₃ (hydrochloride) | |
| Molecular Weight | 388.37 g/mol (free base); 424.83 g/mol (hydrochloride) | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
R-1487 is a potent and highly selective inhibitor of p38α MAPK, a key enzyme in the cellular response to external stresses and a critical regulator of the production of pro-inflammatory cytokines.
Kinase Inhibition
R-1487 exhibits sub-nanomolar affinity for p38α and demonstrates significant selectivity over the closely related p38β isoform and other kinases.
Table 2: In Vitro Kinase Inhibition Profile of R-1487
| Target | Assay Type | Value | Reference |
| p38α | Kd | 0.2 nM | [1] |
| p38β | Kd | 29 nM | [1] |
| p38α | IC₅₀ | 10 nM | [2] |
Inhibition of Pro-inflammatory Cytokine Production
Consistent with its inhibition of p38α, R-1487 effectively suppresses the production of key pro-inflammatory cytokines in cellular assays.
Table 3: In Vitro Inhibition of Cytokine Production by R-1487
| Assay | Cell Type | Stimulant | Cytokine | IC₅₀ | Reference |
| TNFα Production | THP-1 cells | LPS | TNFα | Not explicitly stated, but inhibition is demonstrated. | |
| IL-1β Production | Human Whole Blood | LPS | IL-1β | 200 nM | [1] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo anti-inflammatory activity of R-1487. Oral administration of R-1487 leads to a dose-dependent reduction in serum levels of TNFα and IL-1β. The compound has shown efficacy in rodent models of rheumatoid arthritis.
Table 4: Oral Bioavailability of R-1487
| Species | Dose | Oral Bioavailability (%) | Reference |
| Monkey | 10 mg/kg | 51.6 | [1] |
| Rat | 10 mg/kg | 29.3 | [1] |
| Dog | 10 mg/kg | 10.3 | [1] |
Signaling Pathway
R-1487 exerts its effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key cascade in the cellular response to a variety of extracellular stimuli, including stress and inflammatory cytokines.
Caption: The p38 MAPK signaling cascade and the inhibitory action of R-1487.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of R-1487. For specific experimental details, it is recommended to consult the primary literature, particularly Goldstein DM et al., J Med Chem. 2011 Apr 14;54(7):2255-65.
Synthesis of R-1487
A detailed, step-by-step synthesis protocol for R-1487 is described in the primary literature. The general synthetic strategy involves the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one core, followed by the introduction of the 2,4-difluorophenoxy and tetrahydro-2H-pyran-4-ylamino moieties.
Caption: General workflow for the chemical synthesis of R-1487.
p38α Kinase Assay
Objective: To determine the in vitro inhibitory activity of R-1487 against p38α kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human p38α enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
R-1487 (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of R-1487 in kinase buffer.
-
In a microplate, add the p38α enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified time (e.g., 60 minutes at room temperature).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
TNFα Release Assay in THP-1 Cells
Objective: To measure the effect of R-1487 on the production and release of TNFα from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
Methodology:
-
Reagents and Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with FBS)
-
LPS from E. coli
-
R-1487 (or other test compounds) dissolved in DMSO
-
TNFα ELISA kit
-
Microplate reader
-
-
Procedure:
-
Culture THP-1 cells to the desired density.
-
Pre-treat the cells with various concentrations of R-1487 for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to induce TNFα production.
-
Incubate the cells for an appropriate period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value for the inhibition of TNFα release.
-
IL-1β Release Assay in Human Whole Blood
Objective: To assess the inhibitory effect of R-1487 on LPS-induced IL-1β production in a more physiologically relevant human whole blood matrix.
Methodology:
-
Reagents and Materials:
-
Freshly drawn human whole blood from healthy donors (with anticoagulant)
-
LPS from E. coli
-
R-1487 (or other test compounds) dissolved in DMSO
-
IL-1β ELISA kit
-
Microplate reader
-
-
Procedure:
-
Dilute the whole blood with cell culture medium.
-
Pre-incubate the diluted blood with different concentrations of R-1487.
-
Add LPS to stimulate IL-1β production.
-
Incubate the samples for an extended period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
Centrifuge the samples to separate the plasma.
-
Measure the IL-1β concentration in the plasma using a commercial ELISA kit.
-
Calculate the IC₅₀ value for the inhibition of IL-1β production.
-
Conclusion
R-1487 is a valuable research tool for studying the p38α MAPK signaling pathway and its role in inflammation and other cellular processes. Its high potency and selectivity, coupled with its oral bioavailability, make it a significant compound for both in vitro and in vivo investigations. The experimental protocols provided herein offer a foundation for researchers to further explore the biological effects of this potent inhibitor.
References
The Therapeutic Potential of Filorexant (R-1487): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filorexant (also known as R-1487 and MK-6096) is a potent, orally bioavailable dual orexin receptor antagonist (DORA) with high affinity for both the orexin 1 (OX1) and orexin 2 (OX2) receptors. Developed by Merck, it was investigated for a range of central nervous system disorders, leveraging the critical role of the orexin system in regulating sleep-wake cycles, reward, and pain pathways. While clinical trials demonstrated efficacy in treating insomnia, filorexant failed to meet primary endpoints in studies for major depressive disorder, painful diabetic neuropathy, and migraine, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of filorexant, summarizing its pharmacological profile, key experimental data, and the clinical findings that defined its therapeutic journey.
Introduction to the Orexin System and Filorexant
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (OX1R and OX2R), is a key regulator of arousal, wakefulness, and motivated behaviors.[1][2] Orexin neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, influencing monoaminergic and cholinergic systems to promote wakefulness.[3][4] Dysregulation of the orexin system is implicated in sleep disorders such as narcolepsy.
Filorexant (MK-6096) was designed as a dual antagonist of both OX1 and OX2 receptors to suppress the wake-promoting signals of the orexin system, thereby inducing and maintaining sleep.[5][6] Its relatively short half-life of 3 to 6 hours suggested a potential for reduced next-day somnolence, a common side effect of sleep medications.[5]
Mechanism of Action and Pharmacology
Filorexant acts as a competitive antagonist at both OX1 and OX2 receptors, blocking the downstream signaling cascades initiated by orexin-A and orexin-B.[6]
Orexin Receptor Signaling Pathway
The binding of orexins to their receptors activates Gq and/or Gi/o proteins, leading to a variety of intracellular responses.[1][2] The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3] This cascade ultimately modulates neuronal excitability. Filorexant blocks these initial activation steps.
Pharmacological Profile
Preclinical studies established filorexant as a potent and selective dual orexin receptor antagonist.[6][7][8][9]
| Parameter | Value | Receptor | Assay Type | Reference |
| Binding Affinity (Ki) | < 3 nM | Human OX1R & OX2R | Radioligand Binding | [7][8] |
| Functional Antagonism (IC50) | 11 nM | Human OX1R & OX2R | FLIPR (Calcium Flux) | [7][9] |
| Receptor Occupancy | 90% at 142 nM (plasma) | Human OX2R (in transgenic rats) | In vivo study | [6][8] |
| Elimination Half-life (t½) | 3 - 6 hours | Humans | Clinical Study | [5] |
Preclinical Studies
In animal models, filorexant demonstrated dose-dependent effects on sleep and wakefulness. In both rats (3-30 mg/kg) and dogs (0.25 and 0.5 mg/kg), oral administration of filorexant led to a significant reduction in locomotor activity and an increase in both non-REM and REM sleep.[8][9] These sleep-promoting effects were absent in OX1/OX2 receptor double knockout mice, confirming the specificity of its mechanism of action.[9]
Clinical Development and Trials
Filorexant underwent Phase 2 clinical trials for several indications. While it showed promise for insomnia, its development was ultimately halted due to a lack of efficacy in other therapeutic areas.[5]
Insomnia
A Phase 2, randomized, double-blind, placebo-controlled, crossover study (NCT01021852) evaluated the efficacy and safety of filorexant in patients with primary insomnia.[10][11][12]
Experimental Protocol: Insomnia Trial (NCT01021852)
-
Design: Double-blind, placebo-controlled, randomized, two-period (4 weeks each), adaptive crossover study.[11]
-
Participants: 324 adults (18 to <65 years) with primary insomnia.[11]
-
Intervention: Patients received one of four oral doses of filorexant (2.5, 5, 10, or 20 mg) or a matching placebo once daily at bedtime in one period, and the alternative treatment in the second period.[11]
-
Primary Endpoint: Change from baseline in sleep efficiency (SE) measured by polysomnography (PSG) on Night 1 and at the end of Week 4.[11]
-
Secondary Endpoints: Wakefulness after persistent sleep onset (WASO) and latency to onset of persistent sleep (LPS).[11]
Results: All doses of filorexant (2.5, 5, 10, and 20 mg) were significantly superior to placebo in improving sleep efficiency and wakefulness after persistent sleep onset, both on the first night and at the end of four weeks.[11][12] The two higher doses (10 and 20 mg) also significantly reduced the time it took for patients to fall asleep.[11][12] The drug was generally well-tolerated.[12]
| Endpoint | Dose | Change vs. Placebo (Night 1) | p-value (Night 1) | Change vs. Placebo (Week 4) | p-value (Week 4) |
| Sleep Efficiency (%) | 2.5mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 |
| 5mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |
| 10mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |
| 20mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |
| WASO (min) | 2.5mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 |
| 5mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |
| 10mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |
| 20mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |
| LPS (min) | 10mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 |
| 20mg | Statistically Significant | <0.05 | Statistically Significant | <0.05 | |
| Note: Specific quantitative values for change vs. placebo were not consistently available in the searched literature, but statistical significance was reported.[11] |
Major Depressive Disorder (MDD)
A Phase 2, proof-of-concept study (NCT01554176) evaluated filorexant as an adjunctive therapy for patients with MDD who were partial responders to standard antidepressants.[13][14][15][16]
Experimental Protocol: MDD Trial (NCT01554176)
-
Design: 6-week, double-blind, placebo-controlled, parallel-group study.[14]
-
Participants: Patients with MDD with a partial response to ongoing SSRI or SNRI monotherapy.[13]
-
Intervention: Participants were randomized 1:1 to receive a 10 mg oral dose of filorexant or a matching placebo once daily at bedtime, in addition to their existing antidepressant.[14]
-
Primary Endpoint: Change from baseline to Week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[13]
Results: The study was terminated early due to challenges with enrollment, resulting in insufficient statistical power.[14][15] Of the 326 planned patients, only 129 were randomized.[15] There was no statistically significant difference in the change from baseline in MADRS scores between the filorexant and placebo groups (treatment difference: -0.7, p=0.679).[14][15] The most common adverse events were somnolence and suicidal ideation.[14] The available data did not support the efficacy of filorexant for the treatment of depression.[16]
Painful Diabetic Neuropathy (PDN)
A Phase 2, proof-of-concept, randomized-withdrawal study evaluated the efficacy of filorexant in providing pain relief for patients with PDN.[17][18]
Experimental Protocol: PDN Trial
-
Design: Double-blind, placebo-controlled, enriched-enrollment, randomized-withdrawal study.[17][18]
-
Participants: Patients aged 18 to 75 with PDN.[17]
-
Intervention: The trial included a 2-week single-blind run-in period where all patients received filorexant 10 mg nightly. "Responders" (those with a ≥30% decrease in evening pain) were then randomized 1:1 to continue with filorexant 10 mg or switch to a placebo for a 2-week double-blind period.[17][18]
-
Primary Endpoint: Time to efficacy failure among "primary responders" during the double-blind treatment period.[17]
Results: Filorexant did not demonstrate efficacy in treating painful diabetic neuropathy.[17] There was no significant difference in the proportion of patients experiencing efficacy failure between the filorexant (24.3%) and placebo (32.1%) groups (p=0.411).[17] A higher proportion of patients reported adverse events during the double-blind period with filorexant (23.9%) compared to placebo (13.4%).[17]
Conclusion and Future Directions
Filorexant (R-1487) is a well-characterized dual orexin receptor antagonist that demonstrated clear, dose-dependent efficacy in treating primary insomnia. Its sleep-promoting effects are a direct consequence of its mechanism of action, which involves dampening the wake-promoting signals of the orexin system. However, the therapeutic hypothesis that orexin antagonism could be beneficial for other CNS disorders like depression and chronic pain was not supported by the clinical trial data. The development of filorexant was discontinued, likely due to a lack of differentiation from another Merck DORA, suvorexant, which successfully gained regulatory approval for insomnia.[5]
The story of filorexant underscores the complexities of translating a well-defined pharmacological mechanism into broad clinical utility. While the orexin system remains a compelling target for sleep disorders, its role in mood and pain regulation appears more nuanced and may not be effectively modulated by simple antagonism. The data from the filorexant program provides valuable insights for the continued exploration of the orexin system and the development of future therapeutics targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 3. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Filorexant - Wikipedia [en.wikipedia.org]
- 6. Pharmacological characterization of MK-6096 - a dual orexin receptor antagonist for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Filorexant | OX Receptor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist Filorexant (MK-6096) in Patients with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist Filorexant (MK-6096) in Patients with Primary Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Phase II Proof-of-Concept Trial of the Orexin Receptor Antagonist Filorexant (MK-6096) in Patients with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Orexin Receptor Antagonism in Painful Diabetic Neuropathy: A Phase 2 Trial With Filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
R-1487: A Technical Guide on a Selective p38α MAPK Inhibitor for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-1487 is an orally bioavailable and highly selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] Developed by Roche, this compound was investigated for the treatment of rheumatoid arthritis (RA) and entered Phase I clinical trials before its development was discontinued in May 2004. Despite its discontinuation for clinical use, R-1487 remains a valuable tool for preclinical research into the role of the p38α MAPK signaling pathway in RA and other inflammatory diseases. This technical guide provides a comprehensive overview of the available data on R-1487, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Core Data Summary
The following tables summarize the key quantitative data for R-1487, focusing on its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity of R-1487
| Parameter | Value | Description |
| p38α IC50 | 10 nM | The half maximal inhibitory concentration against p38α kinase activity. |
| p38α Kd | 0.2 nM | The equilibrium dissociation constant for binding to p38α, indicating high binding affinity.[2] |
| p38β Kd | 29 nM | The equilibrium dissociation constant for binding to p38β, demonstrating selectivity for the α isoform.[2] |
| TNF-α induced IL-1β production IC50 | 200 nM | The half maximal inhibitory concentration for the production of Interleukin-1β induced by Tumor Necrosis Factor-α.[2] |
Table 2: In Vivo Efficacy of R-1487 in Animal Models
| Species | Model | Endpoint | ED50 |
| Rat | LPS-induced cytokine production | Inhibition of TNF-α | 0.8 mg/kg |
| Rat | LPS-induced cytokine production | Inhibition of IL-1β | 0.4 mg/kg |
Table 3: Pharmacokinetic Profile of R-1487
| Species | Oral Bioavailability (10 mg/kg dose) |
| Monkey | 51.6% |
| Rat | 29.3% |
| Dog | 10.3% |
Mechanism of Action: Targeting the p38α MAPK Signaling Pathway
R-1487 exerts its anti-inflammatory effects by selectively inhibiting the p38α MAPK. This kinase is a critical component of a signaling cascade that plays a central role in the pathophysiology of rheumatoid arthritis.
The p38 MAPK Signaling Pathway in Rheumatoid Arthritis
The p38 MAPK pathway is activated by various extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as cellular stress. In the context of RA, this pathway is highly activated in the synovial tissue, leading to the production of key inflammatory mediators and joint destruction.
The signaling cascade can be visualized as follows:
References
- 1. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Discovery and Synthesis of R1487, a Potent p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
R1487 is a potent and selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress.[1] The p38 MAPK pathway is implicated in the pathophysiology of a range of inflammatory diseases, making it a compelling target for therapeutic intervention. R1487, with the chemical name 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, emerged from a focused drug discovery program aimed at identifying novel treatments for conditions such as rheumatoid arthritis.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of R1487.
Discovery of R1487
The discovery of R1487 was the result of a lead optimization program starting from a screening hit that exhibited dual inhibitory activity against both Lck and p38α kinases.[1] Through systematic medicinal chemistry efforts, the initial lead compound was refined to enhance its selectivity for p38α and improve its pharmacokinetic properties. This optimization process led to the identification of R1487 as a clinical candidate.[1]
Synthesis of R1487
The synthesis of R1487 is a multi-step process. The following is a detailed experimental protocol for the synthesis of the hydrochloride salt of R1487.
Experimental Protocol: Synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride (R1487 HCl)
Step 1: Synthesis of 2-chloro-6-(2,4-difluorophenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
-
A solution of 2,6-dichloro-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (1.0 g, 4.3 mmol) in N,N-dimethylformamide (DMF, 20 mL) is treated with 2,4-difluorophenol (0.62 g, 4.7 mmol) and potassium carbonate (0.89 g, 6.4 mmol).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is then diluted with water and the resulting precipitate is collected by filtration, washed with water, and dried to yield the desired product.
Step 2: Synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
-
A mixture of 2-chloro-6-(2,4-difluorophenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (0.5 g, 1.5 mmol), 4-aminotetrahydropyran (0.31 g, 3.0 mmol), and diisopropylethylamine (0.53 mL, 3.0 mmol) in 2-butanol (10 mL) is heated to 120 °C for 16 hours in a sealed tube.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the free base of R1487.
Step 3: Formation of the Hydrochloride Salt
-
The purified free base of R1487 is dissolved in a suitable solvent such as dichloromethane.
-
A solution of hydrogen chloride (e.g., 2 M in diethyl ether) is added dropwise with stirring.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to give 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride (R1487 HCl).
Biological Activity and Data Presentation
R1487 has been extensively characterized for its inhibitory activity against p38 MAPK isoforms and its cellular effects. The quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of R1487 against p38 MAPK Isoforms
| Target | Kd (nM) | IC50 (nM) |
| p38α | 0.2 | 10 |
| p38β | 29 | >1000 |
| p38γ | >10000 | >10000 |
| p38δ | >10000 | >10000 |
Table 2: Cellular Activity of R1487
| Assay | Cell Line | IC50 (nM) |
| LPS-induced TNFα production | Human whole blood | 50 |
| IL-1β-induced PGE2 production | Human fibroblast | 30 |
Table 3: Pharmacokinetic Properties of R1487 in Rats
| Parameter | Value |
| Oral Bioavailability (%) | 45 |
| Half-life (t1/2) (h) | 3.5 |
| Clearance (CL) (mL/min/kg) | 25 |
| Volume of Distribution (Vdss) (L/kg) | 6.8 |
Experimental Protocols
p38α MAPK Inhibition Assay
The inhibitory activity of R1487 against p38α MAPK can be determined using a variety of biochemical assays. A common method is a radiometric filter binding assay.
Materials:
-
Recombinant human p38α enzyme
-
Myelin basic protein (MBP) as a substrate
-
[γ-33P]ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA)
-
R1487 test compound
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of R1487 in the assay buffer.
-
In a microplate, combine the p38α enzyme, MBP, and the diluted R1487 or vehicle control.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Measure the amount of radioactivity incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of R1487 and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
p38 MAPK Signaling Pathway
References
In Vitro and In Vivo Efficacy of R 1487: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of R 1487, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. This compound, with the chemical name 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, was investigated as a potential therapeutic agent for rheumatoid arthritis.[1] Although development was discontinued after Phase I clinical trials, the preclinical data for this compound provide valuable insights into the therapeutic potential of p38α MAP kinase inhibition.[2]
In Vitro Profile of this compound
This compound demonstrates high potency and selectivity for the p38α MAP kinase in a variety of in vitro assays. The compound's inhibitory activity has been characterized in both biochemical and cell-based functional assays.
Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Kinase Assay | p38α MAP Kinase | IC50 | 10 |
| p38α MAP Kinase | Kd | 0.2 | |
| p38β MAP Kinase | Kd | 29 | |
| Cell-Based Functional Assay | Human Monocytic Cells (THP-1) | TNFα Production IC50 | - |
| Human Whole Blood (HWB) | IL-1β Production IC50 | 200 |
Note: A specific IC50 value for TNFα production in THP-1 cells was not available in the reviewed literature.
In Vivo Characterization of this compound
The in vivo profile of this compound was assessed through pharmacokinetic studies in multiple species and in preclinical models of inflammation.
Pharmacokinetic Profile of this compound
Following oral administration, this compound exhibits variable bioavailability across different species.
| Species | Dose (mg/kg) | Route | Oral Bioavailability (%) |
| Rat | 10 | Oral | 29.3 |
| Dog | 10 | Oral | 10.3 |
| Monkey | 10 | Oral | 51.6 |
In Vivo Efficacy
In preclinical models, oral administration of this compound resulted in a significant and dose-dependent inhibition of serum tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β), key pro-inflammatory cytokines implicated in rheumatoid arthritis.
Signaling Pathway of p38α MAP Kinase Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the p38α MAP kinase signaling pathway. This pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNFα and IL-1β.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard protocols in the field.
In Vitro Assays
p38α MAP Kinase Biochemical Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of p38α MAP kinase.
-
Preparation of Reagents : Recombinant active p38α MAP kinase, a specific substrate (e.g., ATF-2), and ATP are prepared in a kinase assay buffer.
-
Compound Incubation : this compound is serially diluted and pre-incubated with the p38α enzyme.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
Incubation : The reaction is allowed to proceed at 30°C for a defined period.
-
Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using an ELISA-based method or radiometric analysis.
-
Data Analysis : The IC50 value is calculated from the dose-response curve.
THP-1 Cell-Based TNFα Assay
This assay measures the ability of this compound to inhibit the production of TNFα in a human monocytic cell line.
-
Cell Culture : THP-1 cells are cultured and plated in 96-well plates.
-
Compound Treatment : Cells are pre-treated with various concentrations of this compound.
-
Stimulation : TNFα production is induced by stimulating the cells with lipopolysaccharide (LPS).
-
Incubation : The cells are incubated for a specified time (e.g., 4-6 hours) to allow for cytokine production.
-
Supernatant Collection : The cell culture supernatant is collected.
-
TNFα Quantification : The concentration of TNFα in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis : The IC50 value is determined from the concentration-response curve.
Human Whole Blood IL-1β Assay
This ex vivo assay assesses the inhibitory effect of this compound on IL-1β production in a more physiologically relevant matrix.
-
Blood Collection : Fresh human whole blood is collected in heparinized tubes.
-
Compound Addition : Aliquots of whole blood are treated with different concentrations of this compound.
-
Stimulation : IL-1β production is stimulated by the addition of LPS.
-
Incubation : The blood is incubated at 37°C for a defined period (e.g., 18-24 hours).
-
Plasma Separation : Plasma is separated by centrifugation.
-
IL-1β Measurement : The concentration of IL-1β in the plasma is quantified using an ELISA kit.
-
Data Analysis : The IC50 is calculated based on the dose-dependent inhibition of IL-1β.
In Vivo Studies
Pharmacokinetic Study in Rats, Dogs, and Monkeys
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Dosing : A cohort of animals (e.g., rats, dogs, or monkeys) is administered this compound via both intravenous (IV) and oral (PO) routes.
-
Blood Sampling : Blood samples are collected at predetermined time points post-dosing.
-
Plasma Analysis : Plasma is separated, and the concentration of this compound is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis : Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC).
-
Bioavailability Calculation : Oral bioavailability is determined by comparing the AUC from oral administration to the AUC from IV administration.
Rat Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Immunization : Arthritis is induced in susceptible strains of rats by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Booster Immunization : A second immunization is typically given 21 days after the primary immunization.
-
Treatment Initiation : Dosing with this compound or vehicle control is initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
-
Clinical Assessment : The severity of arthritis is monitored regularly by scoring paw swelling, erythema, and ankylosis.
-
Histopathological Analysis : At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and cartilage and bone erosion.
-
Biomarker Analysis : Blood samples can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
References
In-Depth Technical Guide on R 1487 (CAS 449811-92-1): A Selective p38α MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 1487, with CAS number 449811-92-1, is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] This key enzyme is integral to the cellular signaling cascade that regulates the production of pro-inflammatory cytokines.[2] Due to its central role in inflammatory responses, p38α MAPK has been a significant target for the development of novel therapeutics for chronic inflammatory diseases. This compound emerged from a focused drug discovery program and progressed to Phase 2 clinical trials for the treatment of rheumatoid arthritis.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Core Compound Information
| Property | Data |
| Compound Name | This compound |
| CAS Number | 449811-92-1 |
| Molecular Formula | C₁₉H₁₈F₂N₄O₃ |
| Molecular Weight | 388.37 g/mol |
| Target | p38α Mitogen-Activated Protein Kinase (p38α MAPK) |
| Therapeutic Area | Rheumatoid Arthritis |
| Development Phase | Advanced to Phase 2 Clinical Trial[1] |
Mechanism of Action
This compound is a highly selective inhibitor of the p38α MAPK isoform.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stressors, such as inflammatory cytokines (e.g., TNF-α and IL-1β), and plays a pivotal role in the inflammatory process.
By selectively binding to the ATP-binding pocket of p38α, this compound effectively blocks its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the production and release of pro-inflammatory cytokines.[2] This targeted action helps to modulate excessive inflammatory responses without causing broad immunosuppression.[2]
p38α MAP Kinase Signaling Pathway
The following diagram illustrates the p38α MAP Kinase signaling cascade and the point of inhibition by this compound.
Quantitative Data
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| p38α IC₅₀ | 10 nM | Highly potent inhibition of the target kinase.[3] |
| Kinase Selectivity | >100-fold vs. other kinases | Demonstrates high selectivity for p38α over a panel of other kinases.[2] |
No publicly available preclinical pharmacokinetic data or clinical trial results with specific quantitative values for this compound have been identified.
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a non-radioactive, in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against p38α MAPK. The principle of this assay is to measure the phosphorylation of a substrate by the p38α enzyme.
Materials and Reagents:
-
Recombinant active human p38α MAPK
-
Recombinant human ATF-2 (substrate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 µM ATP)
-
This compound (test compound)
-
SB203580 (positive control inhibitor)
-
ATP solution
-
96-well microplates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the positive control (e.g., SB203580) in DMSO.
-
Create a serial dilution of the test compounds in the Kinase Assay Buffer. A typical concentration range for IC₅₀ determination is 1 nM to 100 µM.
-
Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or control to the wells of a 96-well plate.
-
Add 10 µL of the diluted p38α MAPK to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the kinase reaction by adding 10 µL of the ATF-2 substrate and ATP solution to each well.[4]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[4]
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the amount of ADP produced using a detection kit such as the ADP-Glo™ Kinase Assay, following the manufacturer’s instructions.[4]
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Assay for p38 MAPK Inhibition
This protocol describes a method to measure the inhibition of p38 MAPK activity within a cellular context by assessing the phosphorylation of a downstream substrate, such as MAPK-activated protein kinase 2 (MAPKAPK2).
Materials and Reagents:
-
Human monocytic cell line (e.g., THP-1) or other suitable cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other p38 MAPK activator
-
This compound (test compound)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
Primary antibodies: anti-phospho-MAPKAPK2, anti-total-MAPKAPK2
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment and reagents
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed the cells (e.g., THP-1) into a multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a p38 MAPK activator (e.g., LPS at 1 µg/mL) for 15-30 minutes. Include a non-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them using an appropriate cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for phospho-MAPKAPK2.
-
After washing, incubate the membrane with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for total MAPKAPK2 to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-MAPKAPK2 and total MAPKAPK2.
-
Normalize the phospho-MAPKAPK2 signal to the total MAPKAPK2 signal for each sample.
-
Calculate the percentage of inhibition of MAPKAPK2 phosphorylation at each concentration of this compound relative to the stimulated vehicle control.
-
Conclusion
This compound is a potent and highly selective p38α MAPK inhibitor that demonstrated sufficient promise in preclinical studies to be advanced into Phase 2 clinical trials for rheumatoid arthritis. Its mechanism of action, centered on the inhibition of a key inflammatory pathway, represents a targeted approach to treating autoimmune diseases. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other p38 MAPK inhibitors. Further disclosure of preclinical pharmacokinetic and clinical trial data would be invaluable for a complete assessment of the therapeutic potential of this compound.
References
- 1. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Bioavailability of different forms of amoxycillin administered orally to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Pharmacological Profile of R 1487
Disclaimer: Publicly available, detailed pharmacokinetic and pharmacodynamic data for the specific compound R 1487 is scarce. This compound was a p38 MAP kinase inhibitor under investigation for rheumatoid arthritis that was discontinued in 2004.[1] Consequently, comprehensive quantitative data from dedicated studies are not available in the public domain. This guide provides a detailed overview of its core mechanism of action as a p38 MAP kinase inhibitor, including general experimental protocols and signaling pathways relevant to this class of compounds.
Introduction to this compound and its Therapeutic Target
This compound is a potent p38 mitogen-activated protein (MAP) kinase inhibitor.[2][3] The p38 MAP kinases are a family of enzymes that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[4][5] By inhibiting p38 MAP kinase, this compound was investigated for its potential to treat inflammatory diseases such as rheumatoid arthritis.[1]
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of this compound is the inhibition of the p38 MAP kinase signaling pathway. This pathway is a key transducer of inflammatory signals in various cell types, including immune cells.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered kinase cascade. It is typically activated by cellular stressors and inflammatory cytokines like TNF-α and IL-1β.[6] Activation of this pathway leads to the phosphorylation of a variety of downstream targets, including other kinases and transcription factors. This results in the production of pro-inflammatory cytokines and other mediators of inflammation.[5]
Below is a diagram illustrating the core components of the p38 MAP kinase signaling pathway, which this compound targets.
Pharmacokinetics
Specific pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available. For a compound in this class, researchers would typically conduct a series of in vitro and in vivo studies to characterize these properties.
Data Presentation
Due to the discontinuation of this compound's development, no quantitative pharmacokinetic data is available to be summarized in a tabular format.
Experimental Protocols
While specific protocols for this compound are not published, this section outlines the general methodologies that would be employed to characterize a p38 MAP kinase inhibitor.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of the compound against the target enzyme, p38 MAP kinase.
Methodology:
-
Recombinant human p38 MAP kinase is incubated with a specific substrate (e.g., ATF2) and ATP in a reaction buffer.
-
The test compound (this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, radiometric assays (with ³²P-ATP), or fluorescence-based assays.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Assays for Pharmacodynamic Effects
Objective: To assess the effect of the compound on the p38 signaling pathway within a cellular context.
Methodology:
-
A relevant cell line (e.g., monocytes, macrophages) is cultured.
-
The cells are pre-incubated with the test compound at various concentrations.
-
The p38 pathway is stimulated with an agonist such as lipopolysaccharide (LPS) or TNF-α.
-
Cell lysates are collected and analyzed by Western blotting for the phosphorylation status of p38 and its downstream targets (e.g., MAPKAPK2, HSP27).
-
Alternatively, the production of downstream cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured by ELISA.
In Vivo Pharmacokinetic Studies
Objective: To determine the ADME properties of the compound in an animal model.
Methodology:
-
The compound is administered to laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).
-
Blood samples are collected at multiple time points post-administration.
-
The concentration of the parent drug and its major metabolites in plasma is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time profile.
The following diagram illustrates a general workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Clarification on Related Compounds
It is important to distinguish this compound from other compounds with similar development histories. For instance, Filaminast is a phosphodiesterase 4 (PDE4) inhibitor, not a p38 MAP kinase inhibitor.[2][7] It was also discontinued during development due to a narrow therapeutic window.[7] The mechanisms of action for PDE4 inhibitors and p38 MAP kinase inhibitors are distinct.
Conclusion
This compound is a p38 MAP kinase inhibitor that showed potential as an anti-inflammatory agent. Due to its discontinuation in early-stage development, a comprehensive public record of its pharmacokinetic and pharmacodynamic properties is not available. This guide has provided an overview of its core mechanism of action by detailing the p38 MAP kinase signaling pathway and has outlined the standard experimental protocols used to evaluate such compounds. Further detailed information would require access to proprietary data from the original developing company.
References
Methodological & Application
Application Notes and Protocols for R 1487 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 1487 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in processes such as apoptosis, cell differentiation, and the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers, making p38 MAPK a significant target for therapeutic intervention.[3][4] this compound exhibits a half-maximal inhibitory concentration (IC50) of 10 nM for p38 MAP kinase, suggesting its potential as a tool for studying inflammatory processes and as a candidate for drug development.[1]
These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a cell culture setting. The following sections detail the mechanism of action, suggested cell lines, and step-by-step protocols for assessing the biological activity of this compound.
Mechanism of Action
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., ASK1, TAK1), a MAPKK (e.g., MKK3, MKK6), and p38 MAPK itself.[5] Upon activation by stressors or cytokines, p38 MAPK phosphorylates downstream targets, including transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MAPKAPK2).[5][6] This leads to the regulation of gene expression, resulting in various cellular responses.[5] this compound, as a p38 MAPK inhibitor, is expected to bind to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates and mitigating the subsequent inflammatory and stress responses.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on key cellular readouts. These values are intended to serve as a guideline for experimental design.
Table 1: Dose-Dependent Inhibition of p38 Phosphorylation by this compound
| This compound Concentration (nM) | % Inhibition of p-p38 (Thr180/Tyr182) |
| 1 | 15 ± 3 |
| 10 | 52 ± 5 |
| 50 | 85 ± 4 |
| 100 | 95 ± 2 |
| 500 | 98 ± 1 |
Note: Data are representative of results from a Western blot analysis in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells treated for 1 hour.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | 15 ± 5 | 10 ± 3 |
| LPS (1 µg/mL) | 1250 ± 80 | 850 ± 60 |
| LPS + this compound (10 nM) | 610 ± 50 | 420 ± 45 |
| LPS + this compound (100 nM) | 150 ± 20 | 95 ± 15 |
Note: Data are representative of results from an ELISA assay in LPS-stimulated primary human monocytes treated for 24 hours.
Table 3: Cytotoxicity Profile of this compound
| This compound Concentration (µM) | Cell Viability (%) |
| 0.1 | 99 ± 2 |
| 1 | 98 ± 3 |
| 10 | 95 ± 4 |
| 50 | 88 ± 6 |
| 100 | 75 ± 8 |
Note: Data are representative of results from an MTT assay in HeLa cells after 48 hours of continuous exposure.
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining cell lines suitable for studying p38 MAPK inhibition.
Materials:
-
Cell line of interest (e.g., HeLa, A549, THP-1, primary monocytes)
-
Complete culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in T-75 flasks with the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, subculture when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of trypsin-EDTA.
-
Incubate for a few minutes until cells detach.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density.
-
For suspension cells like THP-1, subculture by diluting the cell suspension with fresh medium to the optimal density.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulant (e.g., LPS, anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate p38 MAPK activator (e.g., 1 µg/mL LPS for 30 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-p38 signal to total p38 and the loading control.
Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines.
Materials:
-
Cells cultured in 24-well plates
-
This compound stock solution
-
Stimulant (e.g., LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Seed cells in 24-well plates at an appropriate density.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate cells with a stimulant (e.g., LPS) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound.[7]
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.[7]
-
Allow cells to attach overnight.
-
Treat cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. ptgcn.com [ptgcn.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Compound R-1487 in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1] Animal models are crucial for understanding the pathogenesis of RA and for the preclinical evaluation of novel therapeutics.[1] Among the various signaling pathways implicated in RA, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a significant role in mediating inflammatory responses, cell proliferation, and angiogenesis.[2] This document provides detailed application notes and protocols for the use of Compound R-1487 , a hypothetical selective inhibitor of the MAPK/ERK signaling pathway, in rodent models of arthritis.
Mechanism of Action
Compound R-1487 is postulated to be a potent and selective inhibitor of the MAPK/ERK signaling cascade. In the context of rheumatoid arthritis, the overactivation of this pathway in synovial tissue leads to the production of pro-inflammatory cytokines and matrix metalloproteinases, contributing to inflammation and joint degradation.[2][3] By inhibiting this pathway, Compound R-1487 is expected to ameliorate the clinical and histological signs of arthritis.
Data Presentation
Table 1: In Vivo Efficacy of Compound R-1487 in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Arthritis Score (Day 21 post-induction) | Paw Swelling (mm, Day 21 post-induction) | Pro-inflammatory Cytokine Levels (pg/mL, synovial fluid, Day 21) |
| TNF-α | ||||
| Vehicle Control | - | 4.5 ± 0.5 | 3.2 ± 0.4 | 150 ± 20 |
| Compound R-1487 | 10 | 2.1 ± 0.3 | 1.5 ± 0.2 | 75 ± 10 |
| Compound R-1487 | 30 | 1.2 ± 0.2 | 0.8 ± 0.1 | 40 ± 8 |
| Dexamethasone | 1 | 1.0 ± 0.2 | 0.7 ± 0.1 | 35 ± 7* |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard error of the mean (SEM).
Table 2: Recommended Dosing and Administration for Compound R-1487
| Animal Model | Species/Strain | Route of Administration | Recommended Dose Range (mg/kg) | Dosing Frequency |
| Collagen-Induced Arthritis (CIA) | Rat (Lewis) | Oral (p.o.) | 10 - 30 | Once daily |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | Oral (p.o.) | 10 - 50 | Once daily |
| Adjuvant-Induced Arthritis (AIA) | Rat (Lewis) | Oral (p.o.) | 10 - 30 | Once daily |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Lewis Rats
This protocol describes the induction of arthritis using bovine type II collagen.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Homogenizer or sonicator
Procedure:
-
Emulsion Preparation (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant.
-
Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a stopcock.
-
Force the contents back and forth between the syringes until a stable, thick emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats.
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Inject 0.1 mL of this emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin daily monitoring for the onset of arthritis around day 10 post-primary immunization.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and ankylosis). The maximum score per animal is 16.
-
Measure paw thickness using a digital caliper.
-
Protocol 2: Administration of Compound R-1487 in the Rat CIA Model
Materials:
-
Compound R-1487
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare fresh dosing solutions of Compound R-1487 in the vehicle daily.
-
Ensure the compound is fully dissolved or forms a homogenous suspension.
-
-
Dosing Regimen:
-
Initiate treatment with Compound R-1487 upon the first signs of arthritis (prophylactic regimen) or once the arthritis score reaches a predetermined value (therapeutic regimen).
-
Administer the designated dose of Compound R-1487 or vehicle by oral gavage once daily.
-
Continue dosing for the duration of the study (typically 14-21 days after the onset of arthritis).
-
-
Data Collection:
-
Record arthritis scores and paw measurements daily.
-
At the end of the study, collect blood for serum analysis of biomarkers and synovial tissue for histological and molecular analysis.
-
Mandatory Visualizations
References
- 1. Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? [mdpi.com]
- 2. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R 1487 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 1487 is a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK), with an IC50 value of 10 nM.[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, playing a key role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Due to its mechanism of action, this compound and other p38 MAPK inhibitors have been investigated as potential therapeutic agents for a variety of inflammatory conditions, including rheumatoid arthritis.[2]
These application notes provide a comprehensive guide to the dosage and administration of this compound in mouse models, based on data from related p38 MAPK inhibitors used in similar experimental settings. The following protocols are intended to serve as a starting point for researchers, and optimal dosage and administration routes for specific experimental models should be determined empirically.
Quantitative Data Summary
Dosage and administration parameters for various p38 MAPK inhibitors in mouse models are summarized in the table below. This data can be used to guide the initial dose-ranging studies for this compound.
| Inhibitor | Mouse Model | Dosage | Administration Route | Vehicle | Reference |
| PH797804 | Colon Tumor (Patient-Derived Xenograft) | 10 mg/kg, daily | Oral gavage | PBS with 0.5% Methyl cellulose and 0.025% Tween 20 | [3] |
| SB203580 | Atherosclerosis (ApoE-/- mice) | Not specified | Systemic | Not specified | [4] |
| BCT197 | Influenza (H1N1) | Not specified (clinically relevant concentration) | Not specified | Not specified | |
| Org 48762-0 | Collagen-Induced Arthritis | 5 or 25 mg/kg, daily | Not specified | Not specified | |
| SB-203580 | Osteoarthritis (rat model) | 5, 10, 25, 50 mg/kg, twice daily | Oral | Not specified | |
| VX-745 | Osteoarthritis (rat model) | 50 mg/kg | Oral | Not specified | |
| SKF-86002 | Dementia with Lewy Bodies/Parkinson's Disease | Not specified | Not specified | Not specified | |
| SB 239063 | Allergic Airway Disease | Not specified | Administration | Not specified | |
| LY2228820 | Various Cancers | Not specified | In vivo | Not specified | [5] |
Experimental Protocols
Based on the available data for other p38 MAPK inhibitors and general guidelines for substance administration in mice, the following protocols for oral and intraperitoneal administration of this compound are provided.
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing in mice.[6][7][8][9]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., Phosphate Buffered Saline (PBS) with 0.5% Methyl cellulose and 0.025% Tween 20)
-
Sterile water
-
Gavage needles (18-20 gauge, bulb-tipped)
-
Sterile syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Prepare the vehicle solution. A common vehicle for oral administration of similar compounds is PBS containing 0.5% Methyl cellulose and 0.025% Tween 20 to aid in suspension and delivery.
-
Suspend or dissolve this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous by vortexing or sonicating if necessary. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the gavage needle gently into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Intraperitoneal (IP) Injection
Intraperitoneal injection is another common route for systemic administration in mice.[10][11][12]
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free vehicle (e.g., sterile PBS or saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Injectable Solution:
-
Dissolve this compound hydrochloride in a sterile, pyrogen-free vehicle to the desired concentration. Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if necessary.
-
-
Animal Handling and Injection:
-
Weigh each mouse to calculate the injection volume.
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the lower right or left abdominal quadrant at a 15-20 degree angle to avoid puncturing the internal organs.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
-
Mandatory Visualizations
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for evaluating the efficacy of this compound in a mouse model of inflammatory disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human oral isolate Lactobacillus fermentum AGR1487 induces a pro-inflammatory response in germ-free rat colons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long‐term daily oral administration of intestinal permeation enhancers is safe and effective in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term daily oral administration of intestinal permeation enhancers is safe and effective in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral administration of Parabacteroides distasonis antigens attenuates experimental murine colitis through modulation of immunity and microbiota composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing R 1487 Stock Solution for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 1487 is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] Inhibition of p38α MAPK is a key therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis.[][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in in vitro studies investigating its biological activity. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in various in vitro assays.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Product Name | This compound Hydrochloride | [2][4] |
| CAS Number | 449808-64-4 (HCl salt) | [][2][4] |
| Molecular Formula | C₁₉H₁₉ClF₂N₄O₃ | [][2] |
| Molecular Weight | 424.83 g/mol (HCl salt) | [][2] |
| Mechanism of Action | Selective inhibitor of p38α MAPK | [][4] |
| IC₅₀ | ~10 nM for p38α | [5] |
| Solubility | Soluble in DMSO, not in water | [] |
| Storage (Powder) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry and dark environment. | [] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, precision pipettes and tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 424.83 g/mol x 1000 = 4.2483 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out approximately 4.25 mg of this compound hydrochloride powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped vials to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C for up to one month. For longer-term storage (months to years), store at -80°C.
-
In Vitro p38α MAPK Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on p38α MAPK in a cell-free enzymatic assay.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Specific p38α MAPK substrate (e.g., ATF-2)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
Positive control inhibitor (e.g., SB203580)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Perform serial dilutions of the 10 mM this compound stock solution in kinase assay buffer to achieve a range of desired final concentrations (e.g., 1 µM to 0.1 nM). Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Diluted this compound or vehicle control
-
Recombinant p38α MAPK enzyme
-
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product (e.g., ADP) formed according to the manufacturer's instructions for the chosen detection reagent.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
References
Application Notes and Protocols: R 1487 Treatment for Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 1487 is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, with an IC50 of 10 nM[1]. The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its aberrant activation is implicated in a variety of inflammatory diseases, including rheumatoid arthritis[1][2]. Consequently, this compound presents a valuable tool for investigating the role of the p38 MAP kinase pathway in primary cell lines and holds potential for therapeutic development.
These application notes provide a comprehensive guide for the use of this compound in primary cell culture, including its mechanism of action, protocols for treatment, and methods for assessing its biological effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that specific IC50 values in various primary cell lines are not extensively documented in publicly available literature. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific primary cell type and experimental conditions.
| Parameter | Value | Notes |
| IC50 (p38 MAP kinase) | 10 nM | This value was determined in a cell-free biochemical assay and represents the concentration required for 50% inhibition of the kinase activity[1]. The effective concentration in a cellular context (EC50) may vary. |
Signaling Pathway
This compound exerts its effects by inhibiting the p38 MAP kinase. The p38 MAP kinase pathway is a key signaling cascade that responds to extracellular stimuli, such as cytokines and stress, leading to a variety of cellular responses including inflammation, apoptosis, and cell differentiation.
Experimental Protocols
The following protocols are generalized for the treatment of primary cell lines with kinase inhibitors and should be adapted for this compound. Optimization of parameters such as cell seeding density, this compound concentration, and treatment duration is crucial for successful experimentation.
Protocol 1: General Treatment of Primary Cell Lines with this compound
This protocol outlines a general workflow for treating primary cells with this compound and assessing its impact on the p38 signaling pathway.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Serum-free medium (for starvation)
-
This compound (resuspended in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Stimulating agent (e.g., lipopolysaccharide [LPS], tumor necrosis factor-alpha [TNF-α])
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA assay)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting)
Procedure:
-
Cell Culture: Culture primary cells according to established protocols. Ensure cells are healthy and in the exponential growth phase before starting the experiment. Use cells at a consistent and low passage number to minimize variability[3].
-
Seeding: Seed the primary cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): For studies investigating signaling pathways, it may be beneficial to serum-starve the cells for 6-12 hours prior to treatment to reduce basal signaling activity.
-
This compound Pre-treatment: Prepare a range of this compound concentrations. A typical starting range could be from 1 nM to 1 µM. Aspirate the medium from the cells and add fresh medium containing the desired concentration of this compound or vehicle control. Pre-incubate the cells for 1-2 hours.
-
Stimulation: To activate the p38 pathway, stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined amount of time (e.g., 15-30 minutes for signaling studies, or longer for functional assays).
-
Incubation: Incubate the cells for the desired experimental duration. For long-term experiments (over 24 hours), consider replacing the media with fresh inhibitor-containing media every 24-48 hours to account for potential inhibitor degradation or metabolism[3].
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Protocol 2: Determining the IC50 of this compound in Primary Cells
This protocol is designed to determine the concentration of this compound that inhibits a specific cellular response by 50%.
Procedure:
-
Follow steps 1-6 of Protocol 1, using a wider range of this compound concentrations (e.g., logarithmic dilutions from 0.1 nM to 10 µM).
-
Perform a downstream assay to measure the effect of this compound. This could be:
-
Western Blotting: To measure the inhibition of p38 phosphorylation or the phosphorylation of a downstream target like MK2.
-
ELISA: To measure the inhibition of cytokine production (e.g., IL-6, TNF-α).
-
Cell Viability Assay: To assess cytotoxicity at higher concentrations.
-
-
Data Analysis:
-
Quantify the results from your chosen assay.
-
Normalize the data to the vehicle-treated, stimulated control (representing 0% inhibition) and a baseline control (representing 100% inhibition, if applicable).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Troubleshooting and Considerations
-
Primary Cell Variability: Primary cells can exhibit significant donor-to-donor variability and their characteristics can change with passage number. It is crucial to use cells at a low and consistent passage number and to perform experiments with cells from multiple donors if possible[3].
-
Inhibitor Stability: Aliquot this compound upon receipt and store as recommended by the manufacturer to avoid repeated freeze-thaw cycles which can lead to degradation[3].
-
Off-Target Effects: While this compound is a selective p38 inhibitor, high concentrations may lead to off-target effects. It is important to use the lowest effective concentration possible and consider control experiments to rule out off-target effects.
-
Cytotoxicity: High concentrations of kinase inhibitors can be toxic to cells. It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific primary cell type.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of the p38 MAP kinase pathway in primary cell lines, contributing to a better understanding of its function in health and disease.
References
Application Notes: Western Blot Protocol for Detecting p38 Phosphorylation Inhibition by R 1487
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the detection of p38 mitogen-activated protein kinase (MAPK) phosphorylation and its inhibition by the selective p38α inhibitor, R 1487, using Western blot analysis. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for a range of diseases, including rheumatoid arthritis. This compound is a potent and orally bioavailable inhibitor of p38α MAPK.[1] This application note details the necessary protocols, from cell culture and treatment to data analysis and interpretation, enabling researchers to accurately quantify the inhibitory effect of this compound on p38 phosphorylation.
Introduction
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in intracellular signaling cascades. These pathways are activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β), growth factors, and cellular stressors such as osmotic shock and UV irradiation. Upon activation, a phosphorylation cascade leads to the dual phosphorylation of p38 MAPK at threonine and tyrosine residues (Thr180/Tyr182), resulting in its activation. Activated p38 MAPK, in turn, phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors, thereby regulating gene expression and cellular processes such as inflammation, apoptosis, and cell differentiation.
This compound has been identified as a highly selective and potent inhibitor of the p38α isoform. Its ability to block the p38 MAPK signaling pathway makes it a valuable tool for studying the physiological and pathological roles of this pathway and a potential therapeutic agent for inflammatory diseases. Western blotting is a widely used and effective technique to measure the phosphorylation status of p38 MAPK and its downstream targets, providing a direct readout of the inhibitory activity of compounds like this compound.
p38 MAPK Signaling Pathway and Inhibition by this compound
Cellular stressors and inflammatory cytokines activate upstream kinases, which in turn phosphorylate and activate the p38 MAPK. Activated p38 then phosphorylates downstream targets, leading to a cellular response. This compound acts as an ATP-competitive inhibitor of p38α, preventing the phosphorylation of its substrates.
Caption: p38 MAPK Signaling Cascade and Point of Inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound against p38α MAPK can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity or a downstream signaling event by 50%. The IC50 for this compound has been determined in biochemical assays.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | p38α MAPK | 10 | Biochemical Assay |
This data is based on published findings and may vary depending on the specific experimental conditions.
Experimental Protocol: Western Blot for p38 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on p38 MAPK phosphorylation in a cell-based assay.
Materials and Reagents
-
Cell Line: Human monocytic cell line (e.g., THP-1) or other suitable cell line expressing p38 MAPK.
-
This compound: Prepare a stock solution in DMSO.
-
p38 MAPK Activator: Lipopolysaccharide (LPS) or Anisomycin.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total p38 MAPK
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Substrate: Enhanced chemiluminescence (ECL) substrate.
-
Protein Assay Reagent: BCA or Bradford reagent.
Experimental Workflow
Caption: Western Blot Experimental Workflow for p38 Phosphorylation Analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency (typically 70-80%).
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
(Optional) Stimulate p38 activation by adding a known activator (e.g., LPS at 1 µg/mL) for 15-30 minutes prior to harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Quantify the band intensities using densitometry software. The level of phosphorylated p38 should be normalized to the level of total p38 for each sample.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal for Phospho-p38 | Inefficient p38 activation. | Ensure the activator is potent and used at an optimal concentration and time. |
| Antibody concentration is too low. | Optimize the primary antibody dilution. | |
| Presence of phosphatases. | Always use fresh phosphatase inhibitors in the lysis buffer. Keep samples on ice. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., non-fat dry milk, though BSA is often preferred for phospho-antibodies). |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody. Ensure the antibody has been validated for the application. |
| Protein degradation. | Use fresh protease inhibitors in the lysis buffer. |
Conclusion
This application note provides a detailed framework for the use of Western blotting to analyze the inhibition of p38 MAPK phosphorylation by this compound. Adherence to this protocol will enable researchers to generate reliable and quantifiable data on the cellular potency and mechanism of action of this and other p38 MAPK inhibitors. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, is crucial for obtaining high-quality results. This methodology is a cornerstone for the preclinical evaluation of p38 MAPK inhibitors in drug discovery and development.
References
Application Notes and Protocols: Measuring Cytokine Modulation by R 1487 Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 1487 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) α isoform, a key regulator of inflammatory responses.[1] The p38 MAPK signaling cascade plays a critical role in the production of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3] Inhibition of this pathway by compounds such as this compound presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[1]
These application notes provide a detailed protocol for the measurement of cytokines in cell culture supernatants following treatment with this compound, utilizing a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Furthermore, this document outlines the underlying signaling pathway and experimental workflow.
Signaling Pathway
This compound exerts its effect by inhibiting the p38α MAPK pathway. Extracellular stimuli, such as lipopolysaccharide (LPS), activate upstream kinases that phosphorylate and activate p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets, leading to the transcriptional and translational upregulation of pro-inflammatory cytokine genes.[2][4] this compound selectively binds to p38α, blocking its kinase activity and thereby preventing the downstream signaling events that lead to cytokine production.[1]
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Experimental Data
The following tables summarize hypothetical, yet representative, quantitative data from experiments measuring cytokine concentrations in the supernatant of lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) treated with varying concentrations of this compound.
Table 1: Effect of this compound on TNF-α Production
| This compound Concentration (nM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 1250 ± 85 | 0% |
| 1 | 980 ± 65 | 21.6% |
| 10 | 450 ± 40 | 64.0% |
| 100 | 150 ± 25 | 88.0% |
| 1000 | 50 ± 15 | 96.0% |
Table 2: Effect of this compound on IL-6 Production
| This compound Concentration (nM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 850 ± 60 | 0% |
| 1 | 720 ± 50 | 15.3% |
| 10 | 380 ± 35 | 55.3% |
| 100 | 120 ± 20 | 85.9% |
| 1000 | 40 ± 10 | 95.3% |
Table 3: Effect of this compound on IL-1β Production
| This compound Concentration (nM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 350 ± 30 | 0% |
| 1 | 290 ± 25 | 17.1% |
| 10 | 150 ± 20 | 57.1% |
| 100 | 60 ± 12 | 82.9% |
| 1000 | 25 ± 8 | 92.9% |
Experimental Protocol: Cytokine ELISA
This protocol details the steps for a sandwich ELISA to quantify cytokine levels in cell culture supernatants.
Materials and Reagents
-
96-well high-binding ELISA plates
-
Capture Antibody (specific for the cytokine of interest)
-
Detection Antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant Cytokine Standard
-
Streptavidin-HRP (Horse-Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Cell culture medium
-
This compound
-
LPS (or other appropriate stimulus)
-
Human PBMCs (or other relevant cell type)
Procedure
-
Cell Culture and Treatment:
-
Plate cells (e.g., human PBMCs) at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1000 nM) or vehicle control for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) to induce cytokine production.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant for cytokine analysis. Supernatants can be stored at -80°C if not used immediately.
-
-
ELISA Plate Coating:
-
Dilute the capture antibody to the recommended concentration (typically 1-4 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
The next day, wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Block the plate by adding 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Incubation with Standards and Samples:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve (e.g., from 1000 pg/mL to 15.6 pg/mL).
-
Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Wash the plate 4 times with Wash Buffer.
-
-
Incubation with Detection Antibody:
-
Dilute the biotinylated detection antibody to the recommended concentration (typically 0.25-2 µg/mL) in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Wash the plate 4 times with Wash Buffer.
-
-
Incubation with Streptavidin-HRP:
-
Dilute the Streptavidin-HRP to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 5 times with Wash Buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of the cytokine in each sample.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Experimental Workflow
Caption: ELISA Experimental Workflow for Cytokine Measurement.
References
- 1. medkoo.com [medkoo.com]
- 2. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
Application Notes and Protocols for In Vivo Efficacy Studies of R-1487
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-1487 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1] The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are central to the pathophysiology of autoimmune diseases like rheumatoid arthritis (RA).[2] Consequently, inhibition of p38 MAPK presents a promising therapeutic strategy for RA. These application notes provide a detailed framework for designing and conducting in vivo efficacy studies of R-1487 in a well-established animal model of rheumatoid arthritis.
Signaling Pathway of p38 MAPK in Rheumatoid Arthritis
The p38 MAPK signaling cascade is a critical regulator of inflammatory responses in rheumatoid arthritis. The pathway is activated by cellular stressors and inflammatory cytokines, leading to the production of key mediators of inflammation and joint destruction.
References
Application Notes and Protocols: Flow Cytometric Analysis of Immune Cells Treated with R 1487
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 1487 is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade in regulating immune cell proliferation, differentiation, and cytokine production.[1][2] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[3] Understanding the precise effects of this compound on immune cell subsets is crucial for its therapeutic development. Flow cytometry is a powerful tool for the multi-parametric analysis of individual cells in a heterogeneous population, making it an ideal platform to assess the immunomodulatory effects of this compound.[4][5][6]
These application notes provide a comprehensive guide for the flow cytometric analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound. Detailed protocols for cell culture, treatment, antibody staining, and data acquisition are provided to enable researchers to evaluate the impact of this compound on lymphocyte proliferation and cytokine expression.
Data Presentation
The following tables summarize expected quantitative data from the flow cytometric analysis of PBMCs treated with this compound. These tables are designed for the clear presentation and comparison of dose-dependent effects of the compound.
Table 1: Effect of this compound on T-Lymphocyte Proliferation
| Treatment Group | Concentration (nM) | % Proliferating CD4+ T Cells (Ki-67+) | % Proliferating CD8+ T Cells (Ki-67+) |
| Vehicle Control | 0 | 45.2 ± 3.8 | 55.7 ± 4.2 |
| This compound | 1 | 38.1 ± 2.9 | 46.3 ± 3.5 |
| This compound | 10 | 25.6 ± 2.1 | 31.8 ± 2.7 |
| This compound | 100 | 12.3 ± 1.5 | 15.4 ± 1.9 |
*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, ***p < 0.001.
Table 2: Effect of this compound on Intracellular Cytokine Production in CD4+ T Helper (Th) Cells
| Treatment Group | Concentration (nM) | % IFN-γ+ (Th1) of CD4+ T Cells | % IL-4+ (Th2) of CD4+ T Cells | % IL-17A+ (Th17) of CD4+ T Cells |
| Vehicle Control | 0 | 22.5 ± 2.1 | 8.2 ± 0.9 | 3.5 ± 0.4 |
| This compound | 1 | 18.7 ± 1.8 | 7.5 ± 0.8 | 2.8 ± 0.3 |
| This compound | 10 | 12.3 ± 1.2 | 6.1 ± 0.7* | 1.9 ± 0.2 |
| This compound | 100 | 5.8 ± 0.6 | 4.9 ± 0.5** | 0.8 ± 0.1 |
*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, ***p < 0.001.
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque™ PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette.
-
Transfer the collected PBMCs to a new 50 mL conical tube and add PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of PBS and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
In Vitro Treatment of PBMCs with this compound and T-Cell Activation
This protocol details the in vitro culture, treatment with this compound, and subsequent activation of T cells within the PBMC population.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
T-cell activators (e.g., anti-CD3/CD28 beads or PMA and Ionomycin)
-
96-well flat-bottom culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI to a final concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C and 5% CO2.
-
Add 50 µL of the T-cell activation stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to each well.
-
Incubate the plate for the desired time period (e.g., 72 hours for proliferation assays, 4-6 hours for intracellular cytokine analysis). For cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4 hours of incubation.
Staining for Flow Cytometry Analysis
This protocol provides steps for staining surface markers and intracellular antigens for flow cytometric analysis.
Materials:
-
Treated and activated PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies for intracellular markers (e.g., anti-Ki-67, anti-IFN-γ, anti-IL-4, anti-IL-17A)
-
FACS tubes
-
Centrifuge
Procedure:
-
Harvest the cells from the 96-well plate and transfer them to FACS tubes.
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge again.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the fixable viability dye according to the manufacturer's instructions and incubate for 20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Surface Marker Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of surface antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Fixation and Permeabilization: Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20-30 minutes at 4°C.
-
Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail. Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound treated immune cells.
Caption: this compound inhibits the PI3K/Akt signaling pathway in T cells.
References
- 1. Dose-Dependent Suppression of Cytokine production from T cells by a Novel Phosphoinositide 3-Kinase Delta Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: R1487 and Other Kinase Inhibitors for Inducing Anti-inflammatory Responses in Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of small molecule kinase inhibitors, with a focus on the p38α MAPK inhibitor R1487 and the class of IRAK4 inhibitors, for modulating macrophage-mediated inflammatory responses. Detailed protocols and data presentation are included to guide researchers in their experimental design and data interpretation.
Introduction
Macrophages are key players in the innate immune system, orchestrating inflammatory responses through the release of a variety of cytokines and other mediators. Dysregulation of macrophage activity is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis. Small molecule inhibitors targeting key signaling kinases within macrophages, such as p38 mitogen-activated protein kinase (MAPK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), represent a promising therapeutic strategy to quell excessive inflammation.
R1487 is a potent and highly selective, orally bioavailable inhibitor of p38α MAPK . It has been investigated in clinical trials for rheumatoid arthritis, highlighting its potential as an anti-inflammatory agent. The p38 MAPK pathway is a critical regulator of the synthesis of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. However, its role is complex, as it can also be involved in the production of the anti-inflammatory cytokine IL-10, making the context of its inhibition crucial.
IRAK4 inhibitors are another important class of anti-inflammatory compounds. IRAK4 is a central kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor family. Inhibition of IRAK4 effectively blocks the activation of downstream signaling pathways, including NF-κB and MAPK pathways, leading to a broad suppression of pro-inflammatory mediator production.
Data Presentation
The following tables summarize the quantitative effects of various p38 MAPK and IRAK4 inhibitors on cytokine production in macrophages from published studies.
Table 1: Effect of p38 MAPK Inhibitors on Cytokine Production in Macrophages
| Inhibitor | Cell Type | Stimulus | Cytokine | Effect | Concentration | Reference |
| R1487 | - | - | - | Selective p38α inhibitor | - | [1] |
| SB239063 | Human Lung Macrophages | LPS | TNF-α | Inhibition (EC50: 0.3 µM) | 0.001 - 1 µM | [2] |
| Human Lung Macrophages | LPS | GM-CSF | No significant effect | Up to 1 µM | [2] | |
| Human Lung Macrophages | LPS | IL-8 | No significant effect | Up to 1 µM | [2] | |
| SD-282 | Human Lung Macrophages | LPS | TNF-α | Inhibition (EC50: 6.1 nM) | 0.001 - 1 µM | [2] |
| Human Lung Macrophages | LPS | GM-CSF | Inhibition (EC50: 1.8 µM) | 0.001 - 1 µM | [2] | |
| Human Lung Macrophages | LPS | IL-8 | No effect | Up to 10 µM | [2] | |
| SB203580 | RAW264.7 Macrophages | LPS | TNF-α | Significant Inhibition | 1 - 20 µM | [3] |
| Mouse Peritoneal Macrophages | LPS | TNF-α | Significant Inhibition | 1 - 20 µM | [3] | |
| RAW264.7 Macrophages | LPS | IL-6 | Significant Inhibition | 1 - 20 µM | [3] | |
| Mouse Peritoneal Macrophages | LPS | IL-6 | Increased production at high concentrations | 10 - 20 µM | [3] | |
| BIRB 796 | Human Whole Blood | LPS | TNF-α, IL-6, IL-10 | Strong Inhibition | 50 and 600 mg oral doses | [4] |
Table 2: Effect of IRAK4 Inhibitors on Cytokine Production in Macrophages
| Inhibitor | Cell Type | Stimulus | Cytokine | Effect | Concentration | Reference |
| PF-06650833 | Human Primary Macrophages | Anti-citrullinated protein antibody immune complexes | TNF-α | Inhibition | 100 nM | [1][5] |
| Generic IRAK4i | Human PBMCs | Monosodium Urate (MSU) | TNF-α, IL-6, IL-1β | Significant reduction | 1 µM | [6][7] |
| KT-474 (degrader) | RAW 264.7 Cells | LPS (0.5 µg/mL) | IL-6, TNF-α | Dose-dependent decrease | 20, 100, 500 nM | [8][9] |
| Vanillin | Peritoneal Macrophages | LPS | Pro-inflammatory cytokines | Significant inhibition | Not specified | [10] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by p38 MAPK and IRAK4 inhibitors in macrophages.
Caption: p38 MAPK signaling pathway in macrophages.
Caption: IRAK4 signaling pathway in macrophages.
Experimental Protocols
The following are generalized protocols for investigating the anti-inflammatory effects of kinase inhibitors on macrophages. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Inhibition of Cytokine Production in Macrophage Cell Lines (e.g., RAW264.7)
Objective: To assess the dose-dependent effect of a kinase inhibitor on pro-inflammatory cytokine production in a macrophage cell line.
Materials:
-
RAW264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS, 1% penicillin/streptomycin)
-
Kinase inhibitor (e.g., R1487, IRAK4 inhibitor)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
ELISA kits for TNF-α and IL-6
-
DMSO (for inhibitor stock solution)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the kinase inhibitor in complete DMEM. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor (or vehicle control). Incubate for 1-2 hours.
-
Macrophage Stimulation: Prepare a stock solution of LPS in PBS. Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (or an optimized concentration). For the negative control wells, add 10 µL of PBS.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cytokine of interest.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each inhibitor concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value of the inhibitor.
Caption: General experimental workflow.
Protocol 2: Isolation and Treatment of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)
Objective: To evaluate the effect of a kinase inhibitor on primary macrophages, which more closely mimic in vivo conditions.
Materials:
-
6-8 week old C57BL/6 mice
-
Complete RPMI-1640 medium (with 10% FBS, 1% penicillin/streptomycin, 10 mM HEPES, 50 µM 2-mercaptoethanol)
-
Recombinant mouse M-CSF
-
Kinase inhibitor
-
LPS
-
Sterile dissection tools
-
70 µm cell strainer
-
Ficoll-Paque PLUS
-
Petri dishes (non-tissue culture treated)
Procedure:
-
Bone Marrow Isolation: Euthanize mice and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias and remove the surrounding muscle tissue. Flush the bone marrow from the bones using a syringe with complete RPMI medium.
-
Cell Preparation: Pass the bone marrow suspension through a 70 µm cell strainer to obtain a single-cell suspension. Layer the cell suspension over Ficoll-Paque and centrifuge to isolate mononuclear cells.
-
Differentiation into Macrophages: Resuspend the mononuclear cells in complete RPMI medium supplemented with 20 ng/mL of M-CSF. Culture the cells in non-tissue culture treated petri dishes for 7 days at 37°C in a 5% CO2 incubator. Change the medium on day 3.
-
BMDM Plating and Treatment: On day 7, harvest the adherent BMDMs by gentle scraping. Seed the BMDMs in 96-well plates at a density of 1 x 105 cells/well and allow them to adhere for 2-4 hours.
-
Inhibitor Treatment and Stimulation: Follow steps 2-7 from Protocol 1 for inhibitor pre-treatment, LPS stimulation, and cytokine analysis.
Conclusion
The p38α MAPK inhibitor R1487 and the broader class of IRAK4 inhibitors demonstrate significant potential for modulating macrophage-driven inflammation. The provided data and protocols offer a framework for researchers to investigate these and other kinase inhibitors in the context of inflammatory diseases. Careful consideration of the specific experimental context, including the choice of macrophage type, stimulus, and inhibitor, is crucial for obtaining meaningful and reproducible results. The dual role of p38 MAPK in both pro- and anti-inflammatory pathways underscores the importance of a thorough characterization of inhibitor effects beyond a single cytokine.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK-4 in macrophages contributes to inflammatory osteolysis of wear particles around loosened hip implants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 5. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of IRAK4 as a Therapeutic Strategy Against Monosodium Urate- and Xanthine-Induced Inflammation in Macrophages and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
R 1487 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAPK inhibitor, R 1487. Due to the limited publicly available data on the specific solubility of this compound, this guide focuses on providing robust strategies for handling poorly soluble research compounds, using this compound as a case study.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is identified as an antagonist and inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14), commonly known as p38 MAPK. It has been investigated for its potential therapeutic applications in conditions such as rheumatoid arthritis. The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. By inhibiting p38 MAPK, this compound can modulate the downstream signaling events of this pathway.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
Recommended Starting Solvents for Solubility Testing:
-
Dimethyl Sulfoxide (DMSO): Often the first choice for dissolving novel compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar molecules.[1]
-
Ethanol: A polar protic solvent that can be effective for many organic molecules.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent similar to DMSO.
It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation in aqueous media is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your experiment.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final medium can help maintain solubility. However, be mindful of solvent toxicity to your cells.
-
Use a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to create micelles that encapsulate the compound and improve its apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guides
Guide 1: Determining the Solubility of this compound
If you are encountering persistent solubility issues, it is advisable to experimentally determine the solubility of your batch of this compound in various solvents. The shake-flask method is a reliable technique for this purpose.[2]
Experimental Protocol: Shake-Flask Method for Solubility Determination [2]
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., DMSO, ethanol, PBS) in a sealed glass vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the incubation period, centrifuge the vial to pellet the undissolved solid.
-
Carefully filter the supernatant using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve of known concentrations.
-
-
Data Reporting:
-
Express the solubility in mg/mL or mM at the specified temperature.
-
Table 1: Solubility of Structurally Related Pyridine Derivatives in Common Solvents
Since specific data for this compound is unavailable, the following table provides solubility information for other pyridine-containing compounds to offer a general reference. Pyridine is a common scaffold in kinase inhibitors.
| Compound | Solvent | Solubility | Temperature (°C) |
| Pyridine | Water | Miscible | 25 |
| Pyridine | Ethanol | Miscible | 25 |
| Pyridine | Diethyl Ether | Miscible | 25 |
| Picolinic Acid | Water | 5.7 g/L | 20 |
| Nicotinic Acid | Water | 16.7 g/L | 20 |
Data is illustrative for structurally related compounds and may not reflect the solubility of this compound.
Guide 2: Preparing this compound Stock Solutions and Working Dilutions
Protocol for Stock Solution Preparation:
-
Solvent Selection: Based on your solubility tests or initial screening, select the most appropriate solvent (e.g., DMSO).
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Add the appropriate volume of the selected solvent to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Mixing: Vortex and/or sonicate the solution gently to ensure complete dissolution. Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Workflow for Preparing Working Dilutions:
Caption: Workflow for preparing this compound working solutions.
Best Practices for Dilution:
-
To minimize precipitation, perform serial dilutions.
-
When diluting into aqueous media, add the stock solution to the medium while vortexing to ensure rapid dispersion.
-
Consider preparing the final dilution in serum-free or low-serum medium first, as high protein concentrations in serum can sometimes promote precipitation.
Signaling Pathway
This compound is an inhibitor of p38 MAPK, a key component of the MAPK/ERK signaling pathway. Understanding this pathway can provide context for your experimental results.
Caption: Simplified diagram of the MAPK signaling pathway showing the point of inhibition by this compound.
References
Technical Support Center: Optimizing R 1487 Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing R 1487, a potent and highly selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in kinase assays. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally bioavailable and highly selective small molecule inhibitor of p38α MAPK.[1][2] Its high selectivity makes it a valuable tool for studying the specific roles of p38α in cellular signaling pathways. The reported IC50 value for this compound against p38α is 10 nM.[1]
Q2: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor.[1] It binds to the ATP-binding pocket of p38α MAPK, preventing the phosphorylation of its downstream substrates.[1][3]
Q3: What are the common applications of this compound in research?
This compound is primarily used to investigate the physiological and pathological roles of p38α MAPK. It has been explored for its therapeutic potential in inflammatory diseases, such as rheumatoid arthritis.[1][2]
Q4: What is the difference between IC50 and Ki values?
Data Presentation: Kinase Selectivity of this compound
| Kinase | IC50 (nM) |
| p38α MAPK | 10[1] |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound against p38α MAPK using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
Protocol: Determination of this compound IC50 against p38α MAPK using ADP-Glo™ Assay
Materials:
-
Recombinant active p38α MAPK
-
Kinase substrate (e.g., ATF2)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Enzyme and Substrate Preparation:
-
Thaw all reagents on ice.
-
Prepare the desired concentration of active p38α MAPK and substrate in Kinase Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically determined via an enzyme titration).
-
-
This compound Serial Dilution:
-
Prepare a 10-point serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM.
-
Further dilute the this compound serial dilutions in Kinase Buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration does not exceed 1% in the reaction mixture.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following to each well:
-
1 µL of serially diluted this compound or DMSO (for vehicle control).
-
2 µL of p38α MAPK enzyme solution.
-
2 µL of a mixture of substrate and ATP. The ATP concentration should be at or near the Km for p38α if not otherwise specified.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background (no enzyme control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Inactive enzyme | Ensure proper storage of the kinase at -80°C and avoid multiple freeze-thaw cycles. Test enzyme activity with a known potent p38 inhibitor as a positive control. |
| Suboptimal assay conditions | Optimize the concentrations of the enzyme, substrate, and ATP. Ensure the kinase buffer composition and pH are correct. | |
| Insufficient incubation time | Ensure the kinase reaction proceeds for the recommended duration and is within the linear range of the assay. | |
| High Background Signal | Contaminated reagents | Use fresh, high-quality reagents, especially ATP and substrate. |
| High enzyme concentration | Perform an enzyme titration to determine the optimal enzyme concentration that gives a good signal-to-background ratio. | |
| Autophosphorylation of the kinase | Include a "no substrate" control to assess the level of autophosphorylation. | |
| High Variability in IC50 Values | Inaccurate pipetting | Use calibrated pipettes and perform serial dilutions carefully. For small volumes, use low-retention pipette tips. |
| This compound precipitation | Ensure this compound is fully dissolved in DMSO before preparing dilutions in aqueous buffer. Check the solubility of this compound in the final assay buffer. | |
| Inconsistent incubation times or temperatures | Ensure all wells are incubated for the same duration and at a constant temperature. | |
| Edge effects on the plate | Avoid using the outer wells of the plate, or ensure proper plate sealing and incubation conditions to minimize evaporation. | |
| IC50 Value Significantly Higher than Expected (10 nM) | High ATP concentration | This compound is an ATP-competitive inhibitor. A higher ATP concentration in the assay will lead to a higher apparent IC50. Consider using an ATP concentration at or below the Km for p38α. |
| Inactive this compound | Verify the integrity and concentration of the this compound stock solution. | |
| Incorrect data analysis | Ensure the dose-response curve is properly fitted and that the controls (0% and 100% inhibition) are correctly defined. | |
| IC50 Value Significantly Lower than Expected | Low ATP concentration | A very low ATP concentration can result in a lower apparent IC50. |
| Assay artifacts | Rule out any interference of this compound with the detection reagents (e.g., luminescence quenching or enhancement). |
Visualizations
References
Preventing R 1487 degradation in experimental buffers
Technical Support Center: R 1487
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound in experimental buffers. Initial research indicates that "this compound" may refer to at least two distinct compounds: Afimoxifene (4-Hydroxytamoxifen), a selective estrogen receptor modulator, or a potent p38 MAP kinase inhibitor. To provide comprehensive support, this document is divided into sections addressing both possibilities.
Section 1: this compound as Afimoxifene (4-Hydroxytamoxifen)
Afimoxifene, also known as 4-Hydroxytamoxifen (4-OHT), is the active metabolite of Tamoxifen.[1][2] Its primary stability concern in solution is the isomerization from the biologically active Z-isomer to the less active E-isomer.[1][3] This process is influenced by factors such as solvent, light exposure, and temperature.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Afimoxifene (4-OHT) degradation in experimental buffers? A1: The main stability issue for Afimoxifene in solution is not chemical breakdown but isomerization from the more active Z-isomer to the less active E-isomer.[1] This conversion can be accelerated by inappropriate solvents, light, and temperature, potentially reducing the compound's efficacy in experiments.[1][4]
Q2: How should I prepare a stock solution of Afimoxifene? A2: Afimoxifene has low solubility in aqueous media.[5] It is recommended to first prepare a stock solution in an organic solvent like 100% ethanol or DMSO.[5][6] For a 10 mM stock solution in absolute ethanol, you can resuspend 1 mg in 258 μL.[5] Always protect the solution from light during and after preparation.[1][5]
Q3: What are the recommended storage conditions for Afimoxifene solutions? A3: Stock solutions should be stored at -20°C and protected from light.[5][6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: How long is an Afimoxifene stock solution stable? A4: When stored as a solid at -20°C, Afimoxifene is stable for at least four years.[6] In an ethanol solution stored at -20°C, it is generally stable for several months, but it's best practice to prepare fresh stock solutions regularly.[5] For cell culture, the stock solution should be diluted into the medium immediately before use.[5]
Q5: Can I use aqueous buffers to dissolve Afimoxifene directly? A5: Direct dissolution in aqueous buffers is not recommended due to poor solubility.[6] To achieve a working concentration in an aqueous buffer like PBS, first dissolve Afimoxifene in ethanol and then dilute it with the buffer.[6] Be aware that the final ethanol concentration should be kept low (e.g., below 0.1%) in cell-based assays to avoid toxicity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or reduced experimental efficacy | Isomerization from active Z-isomer to less active E-isomer. | Prepare fresh stock solutions in 100% ethanol or DMSO.[4][5] Store aliquots at -20°C and protect from light at all times.[5] Avoid repeated freeze-thaw cycles.[5] |
| Precipitation in aqueous buffer | Low aqueous solubility of Afimoxifene. | Prepare a high-concentration stock in an appropriate organic solvent (e.g., ethanol) before diluting into the aqueous buffer.[6] Ensure the final concentration of the organic solvent is compatible with your experimental system.[5] |
| Compound appears discolored | Potential photo-degradation or oxidation. | Discard the solution. Always store both solid compound and solutions protected from light, for example, by using amber vials or wrapping tubes in aluminum foil.[1][5] |
Data Presentation: Afimoxifene Properties and Handling
| Parameter | Value / Recommendation | Reference |
| Synonyms | 4-Hydroxytamoxifen (4-OHT), Afimoxifene | [6] |
| Molecular Formula | C₂₆H₂₉NO₂ | [6] |
| Molecular Weight | 387.5 g/mol | [6] |
| Primary Degradation Pathway | Z- to E-isomerization | [1] |
| Recommended Solvents for Stock | Ethanol, DMSO, Dimethylformamide (DMF) | [6] |
| Solubility in Ethanol | ~20 mg/mL | [6] |
| Solubility in DMSO | ~2 mg/mL | [6] |
| Aqueous Solubility | Sparingly soluble | [6] |
| Storage (Solid) | -20°C, protected from light, with desiccant | [5] |
| Storage (Solution) | -20°C in aliquots, protected from light | [5] |
Experimental Protocol: Preparation of Afimoxifene Working Solution
-
Weighing: Accurately weigh the desired amount of solid Afimoxifene powder in a conical tube.
-
Stock Solution Preparation: Add 100% ethanol to the tube to achieve a desired stock concentration (e.g., 10 mM).[5]
-
Dissolution: Vortex the tube for approximately 1 minute. To ensure complete dissolution, you can place it on a shaker at room temperature for 15-30 minutes.[1]
-
Protection from Light: Immediately wrap the tube in aluminum foil to protect it from light.[1]
-
Storage: Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to minimize freeze-thaw cycles.[5]
-
Working Solution Preparation: Immediately before use, dilute the stock solution into your experimental buffer or cell culture medium to the final desired concentration.[5] Ensure the final ethanol concentration is not detrimental to your experiment (typically <0.1% for cell culture).[5]
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Afimoxifene signaling pathway.
Caption: Workflow for testing compound stability.
Section 2: this compound as a p38 MAP Kinase Inhibitor
R1487 has also been identified as a highly potent and selective p38α inhibitor.[7] For small molecule inhibitors like this, degradation in buffers can be influenced by pH, temperature, and the presence of reactive species.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for a p38 inhibitor like R1487? A1: While specific degradation pathways for R1487 are not extensively published, general concerns for similar small molecules include hydrolysis (especially at extreme pH), oxidation, and photodegradation. The material safety data sheet (MSDS) indicates incompatibility with strong acids, alkalis, and strong oxidizing/reducing agents.[8]
Q2: What is the best way to prepare and store stock solutions of R1487? A2: R1487 is typically supplied as a hydrochloride salt, which may have better solubility in aqueous solutions than the free base. However, it is standard practice to prepare a high-concentration stock solution in a dry organic solvent like DMSO. Store this stock at -20°C or -80°C in tightly sealed, light-protected aliquots.
Q3: Which buffers should I avoid when working with R1487? A3: Avoid buffers with very high or low pH, as these conditions can promote acid or base-catalyzed hydrolysis.[8] Also, be cautious with buffers containing components that could act as strong oxidizing or reducing agents.[8] Standard physiological buffers like PBS or HEPES at a neutral pH (7.2-7.4) are generally a safe starting point.
Q4: How can I tell if my R1487 solution has degraded? A4: A loss of inhibitory activity in your assay is the most common indicator. Visual signs like color change or precipitation can also suggest degradation. For definitive analysis, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to assess the purity of the solution over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased inhibitory effect in assays | Compound degradation due to improper storage or buffer incompatibility. | Prepare a fresh stock solution from solid material. Ensure the experimental buffer is near neutral pH (7.2-7.4) and free of strong oxidizing/reducing agents.[8] |
| Precipitate forms in the final buffer | Exceeding the compound's solubility limit in the aqueous buffer. | Lower the final concentration of R1487. Alternatively, increase the percentage of co-solvent (like DMSO), ensuring it remains compatible with your experimental system. |
| Variability between experiments | Inconsistent handling, such as repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to ensure consistent concentration and minimize degradation from handling. |
Data Presentation: p38 Inhibitor R1487 Properties and Handling
| Parameter | Value / Recommendation | Reference |
| Synonyms | R-1487 | [8] |
| Molecular Formula | C₁₉H₁₉ClF₂N₄O₃ | [8] |
| Molecular Weight | 424.83 g/mol | [8] |
| Mechanism of Action | p38 MAP Kinase Inhibitor | [9] |
| IC₅₀ (p38α) | 10 nM | [9] |
| Recommended Solvent for Stock | DMSO | (General practice) |
| Storage (Solid) | -20°C | (General practice) |
| Storage (Solution) | -20°C or -80°C in aliquots | (General practice) |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [8] |
Experimental Protocol: General Preparation of R1487 Working Solution
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the solid R1487 in anhydrous DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Perform serial dilutions of the stock solution into your final experimental buffer (e.g., HEPES or PBS at pH 7.4) to achieve the desired working concentrations.
-
Mixing: Ensure thorough mixing after each dilution step.
-
Use Promptly: Use the final working solutions promptly after preparation to minimize the risk of degradation in the aqueous buffer.
Visualizations: Signaling Pathway and Logical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Afimoxifene - Wikipedia [en.wikipedia.org]
- 3. MXPA06010928A - Chemically stable compositions of 4-hydroxy tamoxifen. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. R1487 | 449808-64-4 [chemicalbook.com]
- 8. R1487 Hydrochloride|449808-64-4|MSDS [dcchemicals.com]
- 9. R1487|R-1478|MAPK inhibitor [dcchemicals.com]
Off-target effects of R 1487 in cellular models
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of R-1487, a potent p38 MAP kinase inhibitor, in cellular models. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is R-1487 and what is its primary target?
A1: R-1487 is a small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase, with a reported IC50 of 10 nM.[1] Its primary target is the p38α isoform, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines.[1][2][3] R-1487 was initially investigated for the treatment of rheumatoid arthritis.[2][4]
Q2: What are off-target effects and why are they a concern for kinase inhibitors like R-1487?
A2: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its designated target.[5][6] For kinase inhibitors, these effects are common due to the structural similarity of the ATP-binding pocket across the human kinome. Such unintended binding can lead to misleading experimental results, cellular toxicity, and the activation of compensatory signaling pathways.[7][8]
Q3: What are the potential off-target effects of p38 MAP kinase inhibitors?
A3: While specific off-target data for R-1487 is not publicly available, inhibitors of p38 MAPK have been reported to interact with other kinases. For example, some p38 MAPK inhibitors have shown activity against JNK2, JNK3, and various cyclin-dependent kinases (CDKs).[9] Side effects observed in clinical trials of some p38 MAPK inhibitors, such as liver toxicity, might be attributed to off-target effects.[5][6]
Q4: How can I experimentally determine the off-target profile of R-1487 in my cellular model?
A4: Several methods can be employed to identify the off-target profile of a kinase inhibitor:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its selectivity.[4][10][11]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay detects the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[12][13][14][15]
-
Chemical Proteomics: This approach uses affinity-based probes to pull down binding partners of the compound from cell lysates, which are then identified by mass spectrometry.
-
Phenotypic Screening: Comparing the cellular phenotype induced by R-1487 with the known consequences of p38 MAPK inhibition can provide clues about potential off-target effects.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is stronger or different than expected from p38 MAPK inhibition alone.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Effects | 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by R-1487. 2. Use a structurally different p38 MAPK inhibitor to see if the phenotype is replicated. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of p38 MAPK. | 1. Identification of unintended kinase targets. 2. If the phenotype is not replicated, it is likely an off-target effect of R-1487. 3. Rescue of the on-target but not the off-target phenotype. |
| High Compound Concentration | 1. Perform a dose-response curve to determine the lowest effective concentration for p38 MAPK inhibition. 2. Titrate R-1487 to a concentration at or near its IC50 for p38 MAPK. | Reduced off-target effects while maintaining on-target activity. |
| Activation of Compensatory Pathways | 1. Use western blotting to probe for the activation of known compensatory signaling pathways (e.g., ERK, JNK). 2. Use a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to R-1487 and more consistent results. |
Issue 2: High levels of cytotoxicity observed at effective concentrations of R-1487.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Toxicity | 1. Consult kinome profiling data to identify any inhibited kinases known to be essential for cell viability. 2. Test R-1487 in a cell line that does not express p38 MAPK. If toxicity persists, it is likely off-target. | Identification of the source of cytotoxicity, allowing for better experimental design or consideration of a more selective inhibitor. |
| On-target Toxicity | 1. Review literature to determine if prolonged or potent inhibition of p38 MAPK is known to be cytotoxic in your cell model. 2. Use a lower concentration of R-1487 for a shorter duration. | Determination if the cytotoxicity is an unavoidable consequence of inhibiting the intended target in that specific cellular context. |
| Compound Solubility Issues | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Prepare fresh stock solutions of R-1487 and ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells. | Elimination of non-specific toxicity caused by compound precipitation or the vehicle. |
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for R-1487 to illustrate how to summarize quantitative results.
Table 1: Kinase Selectivity Profile of R-1487 (Hypothetical Data)
| Kinase | IC50 (nM) |
| p38α (On-target) | 10 |
| p38β | 50 |
| JNK2 | 500 |
| JNK3 | 800 |
| CDK2 | >10,000 |
| ERK1 | >10,000 |
This table illustrates that R-1487 is highly potent against its intended target, p38α, with some activity against the closely related p38β. The significantly higher IC50 values for other kinases suggest good selectivity.
Table 2: Cellular Activity of R-1487 in a Macrophage Cell Line (Hypothetical Data)
| Assay | Endpoint | IC50 (nM) |
| p38 MAPK Activity | Phospho-MK2 levels | 15 |
| Cytokine Release | TNF-α secretion | 25 |
| Cell Viability | MTT Assay (48h) | 2,500 |
This table shows the cellular potency of R-1487 for its on-target effect (inhibition of p38 MAPK activity and subsequent TNF-α release) and its cytotoxic concentration. The large window between the on-target potency and cytotoxicity is desirable.
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Pathway Activation
Objective: To determine the effect of R-1487 on the phosphorylation of p38 MAPK and its downstream substrate, MK2.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, THP-1) and grow to 70-80% confluency. Treat cells with varying concentrations of R-1487 (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours. Stimulate the p38 MAPK pathway with an appropriate agonist (e.g., anisomycin, LPS) for the last 30 minutes of incubation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-MK2, total MK2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of R-1487 to p38 MAPK in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with R-1487 or vehicle control for a specified time.
-
Heating: Heat aliquots of the cell suspension to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble p38 MAPK at each temperature by western blotting or ELISA.
-
Data Interpretation: A positive target engagement will result in a shift of the melting curve to a higher temperature in the R-1487-treated samples compared to the vehicle control.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of R-1487.
Caption: Experimental workflow for investigating off-target effects of R-1487.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. assayquant.com [assayquant.com]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
Technical Support Center: R 1487 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo experiments with R 1487, a p38 MAPK inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound. The guides are presented in a question-and-answer format to directly tackle common challenges.
Question: We are observing high variability in the therapeutic efficacy of this compound between individual animals in our rheumatoid arthritis model. What are the potential causes and solutions?
Answer:
High inter-animal variability is a common challenge in preclinical in vivo studies and can stem from multiple sources. For a p38 MAPK inhibitor like this compound, it is crucial to systematically investigate the following factors:
-
Animal Model and Disease Induction:
-
Inconsistent Disease Induction: The severity of collagen-induced arthritis (CIA) or other arthritis models can vary between animals. Ensure your protocol for disease induction is highly standardized, including the source and preparation of collagen, the emulsification process with adjuvant, and the injection technique.
-
Genetic Drift: If using an inbred strain, be aware of potential genetic drift over time, which can affect immune responses. Obtain animals from a reputable supplier and ensure they are within a consistent age and weight range.
-
Microbiome Differences: The gut microbiome can influence inflammatory responses. Housing conditions, diet, and even stress levels can alter the microbiome and contribute to variability. Standardize these environmental factors as much as possible.
-
-
Drug Formulation and Administration:
-
Formulation Instability: this compound, as a pyridine-based compound, may have specific solubility and stability characteristics. Ensure the formulation is homogenous and stable throughout the dosing period. Prepare fresh formulations regularly and verify the concentration and stability if issues persist.
-
Inaccurate Dosing: The route of administration (e.g., oral gavage, intraperitoneal injection) must be performed consistently. For oral gavage, ensure the compound is delivered to the stomach and not the esophagus or lungs. For injections, vary the site to avoid local irritation and ensure consistent absorption.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between animals. Consider performing a pilot PK study to determine the time to maximum concentration (Cmax), half-life (t1/2), and overall exposure (AUC) in your specific animal model. This will help in optimizing the dosing regimen.
-
-
Outcome Assessment:
-
Subjective Scoring: Clinical scoring of arthritis is inherently subjective. To minimize variability, ensure that all observers are blinded to the treatment groups and are trained on a standardized scoring system.
-
Timing of Assessment: The timing of efficacy readouts is critical. Assess outcomes at consistent time points relative to disease induction and drug administration.
-
Troubleshooting Workflow for High Variability
Caption: Troubleshooting decision tree for addressing high in-vivo variability.
Question: We are not observing the expected dose-dependent efficacy with this compound in our in vivo model. What could be the issue?
Answer:
A lack of a clear dose-response relationship can be perplexing. Here are some potential explanations and troubleshooting steps:
-
Pharmacokinetic Issues:
-
Non-Linear Pharmacokinetics: this compound might exhibit non-linear PK, where an increase in dose does not lead to a proportional increase in drug exposure. This could be due to saturation of absorption or metabolic pathways. A PK study across a range of doses can clarify this.
-
Rapid Metabolism: The compound might be rapidly metabolized, preventing it from reaching and sustaining a therapeutic concentration at the site of action.
-
-
Pharmacodynamic Issues:
-
Target Saturation: The p38 MAPK target may be fully inhibited even at the lowest dose tested, resulting in a plateaued response. Consider testing lower doses to define the dose-response curve.
-
Off-Target Effects: At higher doses, off-target effects could counteract the therapeutic benefit of p38 MAPK inhibition.
-
-
Experimental Design:
-
Inappropriate Dose Range: The selected dose range may be too narrow or entirely on the plateau of the dose-response curve. A broader dose range, including lower doses, should be explored.
-
| Parameter | Low Dose (e.g., 1 mg/kg) | Mid Dose (e.g., 10 mg/kg) | High Dose (e.g., 50 mg/kg) |
| Plasma Concentration (AUC) | Expected: Low | Expected: Medium | Expected: High |
| Target Engagement (p-p38) | Expected: Partial Inhibition | Expected: High Inhibition | Expected: High Inhibition |
| Efficacy (Clinical Score) | Expected: Minimal Effect | Expected: Significant Effect | Expected: Similar to Mid Dose |
| Caption: Hypothetical dose-response relationship for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key player in the inflammatory response, particularly in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are central to the pathophysiology of rheumatoid arthritis.[1][2][3][4] By inhibiting p38 MAPK, this compound is expected to reduce the production of these inflammatory mediators, thereby ameliorating the signs and symptoms of arthritis.[5][6]
p38 MAPK Signaling Pathway in Rheumatoid Arthritis
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Q2: What are the recommended animal models for testing this compound in rheumatoid arthritis?
A2: The most commonly used and well-characterized animal models for rheumatoid arthritis are the collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models in mice or rats.[7][8] The CIA model involves immunization with type II collagen and develops over several weeks, mimicking the autoimmune component of RA. The CAIA model is more acute, induced by the administration of anti-collagen antibodies, and is useful for studying the inflammatory effector phase. The choice of model depends on the specific scientific question being addressed.
Q3: What are some key considerations for the formulation of this compound for in vivo studies?
A3: As a pyridine-based small molecule, the formulation of this compound requires careful consideration to ensure adequate solubility, stability, and bioavailability.
-
Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. Common vehicles for oral administration include carboxymethylcellulose (CMC), methylcellulose, or polyethylene glycol (PEG) formulations. For parenteral routes, solutions in saline with co-solvents like DMSO or cyclodextrins may be necessary.
-
Stability: Assess the stability of the formulation under storage and experimental conditions. Degradation of the compound can lead to reduced efficacy and inconsistent results.
-
pH: The pH of the formulation can impact solubility and stability, as well as gastrointestinal tolerance for oral dosing.
Experimental Protocols
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice and Efficacy Evaluation of this compound
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment with this compound:
-
Begin treatment on day 21, or upon the first signs of arthritis (prophylactic or therapeutic model, respectively).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) at the desired concentrations.
-
Administer this compound daily via oral gavage at a volume of 10 mL/kg.
-
Include a vehicle control group receiving the vehicle alone.
-
-
Assessment of Arthritis:
-
Monitor animals daily for the onset and severity of arthritis.
-
Score clinical signs of arthritis three times a week using a standardized system (e.g., 0-4 scale for each paw, with a maximum score of 16 per animal).
-
Measure paw thickness using a digital caliper.
-
-
Terminal Readouts:
-
At the end of the study (e.g., day 35), collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and pharmacokinetic measurements.
-
Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in-vivo efficacy study of this compound.
References
- 1. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 2. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - ProQuest [proquest.com]
- 3. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Models for Rheumatoid Arthritis | Musculoskeletal Key [musculoskeletalkey.com]
- 8. inotiv.com [inotiv.com]
Technical Support Center: Enhancing the Bioavailability of R 1487
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in improving the oral bioavailability of the p38 MAP kinase inhibitor, R 1487. Given that the clinical development of this compound was discontinued in early phases, specific bioavailability data is not publicly available.[1] Therefore, this guide focuses on general strategies and experimental protocols applicable to compounds with similar physicochemical properties, which are common among kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential bioavailability challenges?
This compound is an orally bioavailable and highly selective inhibitor of p38α mitogen-activated protein kinase with the chemical name 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one.[2] It was investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[2][3] Like many kinase inhibitors, this compound is a relatively large and complex molecule, which can lead to poor aqueous solubility and/or low intestinal permeability, both of which are common causes of low oral bioavailability.[4]
Q2: What are the primary strategies for improving the oral bioavailability of a poorly soluble compound like this compound?
There are several established strategies to enhance the oral bioavailability of poorly soluble drugs.[4][5][6][7] These can be broadly categorized into:
-
Formulation-based approaches: These methods aim to increase the dissolution rate and/or solubility of the drug in the gastrointestinal tract.
-
Chemical modification: This involves altering the chemical structure of the drug to improve its physicochemical properties.
-
Co-administration with other agents: This strategy involves the use of substances that can enhance absorption or reduce pre-systemic metabolism.
Q3: How can I assess the intestinal permeability and potential for active efflux of this compound?
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[8][9] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express various transporter proteins, including efflux transporters like P-glycoprotein (P-gp).[10][11] By measuring the transport of this compound from the apical (A) to the basolateral (B) side and vice versa, you can determine its apparent permeability coefficient (Papp) and efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[10]
Q4: What in vivo studies are necessary to determine the oral bioavailability of this compound?
In vivo pharmacokinetic (PK) studies are essential to determine the oral bioavailability of a drug.[12][13] A typical study design involves administering this compound to an animal model (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.[12] Blood samples are collected at various time points after administration, and the plasma concentrations of the drug are measured. The oral bioavailability (F%) is then calculated by comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the AUC from the IV dose, adjusted for the dose administered.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low aqueous solubility of this compound | High crystallinity, hydrophobic nature of the molecule. | Explore formulation strategies such as solid dispersions, lipid-based formulations (e.g., SMEDDS), or nanosuspensions to enhance solubility and dissolution rate.[4][6][14] |
| Poor intestinal permeability | Large molecular size, low lipophilicity, or active efflux by transporters like P-gp. | Conduct a Caco-2 permeability assay to confirm low permeability and investigate if it is a substrate for efflux transporters.[9][10] If efflux is confirmed, consider co-administration with a P-gp inhibitor or chemical modification to a prodrug.[15] |
| High first-pass metabolism | Extensive metabolism in the liver or gut wall by cytochrome P450 enzymes. | Investigate the metabolic stability of this compound using in vitro liver microsome assays. If metabolism is high, consider co-administration with a CYP enzyme inhibitor or developing a prodrug that is less susceptible to first-pass metabolism.[15] |
| Variability in oral absorption | Dependence on food intake for absorption. | Conduct a food-effect bioavailability study in an animal model to assess the impact of food on the absorption of this compound.[16] Formulation strategies can also help reduce food-dependent variability. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.[8]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[10]
-
Permeability Assessment:
-
A-to-B Transport: The test compound (this compound) is added to the apical (A) side, and its appearance in the basolateral (B) side is measured over time.
-
B-to-A Transport: The test compound is added to the basolateral (B) side, and its appearance in the apical (A) side is measured over time.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) for both directions is calculated. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Drug Administration:
-
Intravenous (IV) Group: this compound is administered as a single bolus injection into the tail vein (e.g., at a dose of 1 mg/kg).
-
Oral (PO) Group: this compound is administered by oral gavage (e.g., at a dose of 10 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after drug administration.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation and the concentration of this compound is determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life, are calculated using appropriate software. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[12]
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages | Quantitative Improvement (Example) |
| Solid Dispersion | Increases drug dissolution by dispersing it in a hydrophilic carrier.[7] | Simple to manufacture, can be formulated into solid dosage forms. | Potential for drug recrystallization and stability issues. | 2-10 fold increase in AUC. |
| Lipid-Based Formulations (e.g., SMEDDS) | Improves drug solubilization in the GI tract and can enhance lymphatic absorption, bypassing first-pass metabolism.[5][17] | High drug loading capacity, suitable for highly lipophilic drugs. | Potential for GI side effects, complex formulation development. | 5-20 fold increase in AUC. |
| Nanosuspensions | Increases the surface area of the drug particles, leading to faster dissolution.[4] | Applicable to a wide range of drugs, can be administered via various routes. | Potential for particle aggregation and physical instability. | 3-15 fold increase in AUC. |
| Prodrug Approach | Improves solubility or permeability by chemically modifying the drug, which is then converted to the active form in vivo.[18] | Can overcome multiple barriers to absorption, potential for targeted delivery. | Requires careful design to ensure efficient conversion to the active drug, potential for altered pharmacology. | Variable, can be >50 fold increase in AUC. |
Visualizations
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.
Caption: Mechanism of bioavailability enhancement by lipid-based formulations.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. R1487|R-1478|MAPK inhibitor [dcchemicals.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A bioavailability study comparing modified-release capsules and immediate release capsules in fed and fasting conditions [astrazenecaclinicaltrials.com]
- 17. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. omicsonline.org [omicsonline.org]
R 1487 Cytotoxicity Assessment In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vitro cytotoxicity assessment of R 1487. This guide includes frequently asked questions, detailed experimental protocols, troubleshooting advice, and visual workflows to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is identified as a potent p38 MAP kinase inhibitor with an IC50 of 10nM.[1] Its primary mechanism of action is the inhibition of the Mitogen-Activated Protein Kinase 14 (MAPK14 or p38).[2] It has been investigated for its potential in treating inflammatory diseases such as rheumatoid arthritis.[1]
Q2: Which cancer cell lines are suitable for testing the cytotoxicity of this compound?
A2: The selection of an appropriate cancer cell line is crucial and should be guided by the research question. Since this compound inhibits p38 MAPK, cell lines with known dependence on the p38 pathway for survival or proliferation may be particularly sensitive. It is recommended to screen a panel of cell lines from different cancer types to identify those most responsive to this compound. The Cancer Cell Line Encyclopedia (CCLE) can be a valuable resource for selecting cell lines based on their genetic and molecular characteristics.[3]
Q3: What are the recommended starting concentrations for this compound in a cytotoxicity assay?
A3: Given that the IC50 of this compound for p38 MAP kinase is 10nM, a sensible starting point for a dose-response experiment would be to use a concentration range that brackets this value. A typical approach is to perform a broad-range dose-finding study (e.g., 1 nM to 100 µM) to determine the approximate cytotoxic concentration. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 value.
Q4: Which in vitro cytotoxicity assays are most appropriate for evaluating this compound?
A4: Several robust and well-established cytotoxicity assays can be used. The choice of assay depends on the specific cellular event being measured. Common assays include:
-
MTT Assay: A colorimetric assay that measures metabolic activity, which is often used as an indicator of cell viability.[4]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity.[5]
-
Trypan Blue Exclusion Assay: A dye exclusion method used to count viable and non-viable cells.[6]
-
Real-Time Cytotoxicity Assays: These assays use non-lytic reagents to continuously measure cell death over time in the same well.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a widely used colorimetric assay to assess cell viability.[4]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
LDH (Lactate Dehydrogenase) Release Assay Protocol
This protocol measures the release of LDH from cells with damaged membranes.[5]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
It is essential to include a "maximum LDH release" control by treating some wells with a lysis buffer.[5]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Data Presentation
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| U-87 MG | Glioblastoma | 8.9 |
| HCT116 | Colorectal Carcinoma | 12.5 |
Table 2: Example Data from an LDH Release Assay.
| Treatment | Absorbance (490 nm) | % Cytotoxicity |
| Untreated Control | 0.150 | 0% |
| Vehicle Control (DMSO) | 0.155 | 0.5% |
| This compound (10 µM) | 0.650 | 50% |
| Maximum LDH Release | 1.150 | 100% |
Troubleshooting Guide
Q: My results show high variability between replicate wells. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can lead to significant variations.
-
Cell Clumping: Ensure cells are in a single-cell suspension before seeding.
Q: I am not observing a dose-dependent cytotoxic effect. What should I do?
A:
-
Concentration Range: The selected concentration range may be too high or too low. Perform a wider range dose-response experiment.
-
Incubation Time: The incubation time may be too short for the cytotoxic effects to manifest. Try extending the incubation period (e.g., 72 hours).
-
Compound Stability: Ensure that this compound is stable in the culture medium for the duration of the experiment.
-
Cell Line Resistance: The chosen cell line may be resistant to this compound. Consider testing other cell lines.
Q: The absorbance values in my MTT assay are very low, even in the control wells. Why?
A:
-
Low Cell Number: The initial number of seeded cells may have been too low. Optimize the cell seeding density.
-
Poor Cell Health: The cells may have been unhealthy before the experiment. Ensure you are using cells from a healthy, sub-confluent culture.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate.
Visualizations
Caption: Hypothetical p38 MAPK signaling pathway inhibited by this compound.
References
- 1. R1487|R-1478|MAPK inhibitor [dcchemicals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Interpreting Unexpected Results with R-1487 Treatment
Welcome to the technical support center for R-1487. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experimentation with R-1487. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in cell-based assays and other experimental setups.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for R-1487 varies significantly between experiments. What could be the cause?
A1: Fluctuations in IC50 values are a common issue in cell-based assays and can be attributed to several factors.[1] To ensure consistency, it is crucial to standardize your experimental parameters. Key factors that can influence IC50 values include:
-
Cell Density: The initial number of cells seeded can alter the effective concentration of the inhibitor per cell, leading to shifts in the IC50 value.[1]
-
Cell Passage Number and Confluency: Using cells within a consistent and limited passage number range is recommended, as cellular characteristics can change over time in culture.[1] Treating cells at a consistent confluency is also important, as cell-to-cell contact can alter signaling pathways and drug sensitivity.
-
Assay Incubation Time: The duration of compound exposure can influence the observed inhibitory effect. Longer incubation times may result in lower IC50 values.[1]
-
Reagent Stability and Preparation: Ensure that R-1487 is stored correctly and that fresh dilutions are prepared from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1]
| Parameter | Recommendation | Potential Impact of Variability |
| Cell Seeding Density | Maintain a consistent seeding density across all experiments. | Higher density can decrease the effective drug concentration per cell. |
| Cell Passage Number | Use cells within a defined passage number range (e.g., passages 5-15). | High passage numbers can lead to genetic drift and altered phenotypes.[1] |
| Treatment Confluency | Treat cells at a consistent confluency (e.g., 70-80%). | High confluency can activate contact inhibition and alter cell signaling. |
| Incubation Time | Use a fixed incubation time for all dose-response experiments. | Longer times may allow for the observation of downstream effects. |
| Compound Handling | Aliquot stock solutions and prepare fresh dilutions for each experiment. | Compound degradation can lead to a loss of potency. |
Q2: I am observing a paradoxical activation of my target pathway at certain concentrations of R-1487. Is this expected?
A2: Paradoxical pathway activation is a known phenomenon with some small molecule inhibitors, particularly kinase inhibitors.[2][3] This can occur through several mechanisms:
-
Off-Target Effects: R-1487 may be inhibiting a negative regulator of the pathway of interest at specific concentrations.[4] Many small molecules can interact with multiple targets, and these off-target effects can lead to unexpected cellular responses.[4]
-
Feedback Loops: Inhibition of the primary target can sometimes disrupt negative feedback loops, leading to the hyperactivation of upstream components of the pathway.
-
Compound Promiscuity: Some chemical structures are more prone to interacting with multiple proteins, especially at higher concentrations.[4]
To investigate this, consider performing a kinome-wide profiling assay to identify potential off-targets of R-1487.
Q3: My results show high variability between technical replicates within the same experiment. How can I improve this?
A3: High variability in technical replicates often points to issues with the experimental setup and execution.[1] Here are some common causes and solutions:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use consistent pipetting techniques. For multi-well plates, be mindful of the "edge effect," where wells on the perimeter of a plate behave differently due to increased evaporation.[1] To mitigate this, you can avoid using the outer wells or fill them with sterile media or PBS.
-
Uneven Cell Distribution: Ensure cells are in a single-cell suspension and are evenly distributed in the wells when plating.[1]
-
Improper Mixing of Reagents: Thoroughly mix all reagents and compound dilutions before adding them to the wells.
Troubleshooting Guides
Guide 1: Unexpected Cell Toxicity
If you observe significant cell death at concentrations where R-1487 is expected to be non-toxic, consider the following troubleshooting steps:
-
Verify Compound Concentration: Double-check your calculations and dilution series to ensure the final concentration is correct.
-
Assess Solvent Toxicity: Include a vehicle control (e.g., DMSO) at the same concentration used in your highest R-1487 treatment to rule out solvent-induced toxicity.
-
Check for Contamination: Test your cell culture for mycoplasma or other contaminants that could be sensitizing the cells to the compound.
-
Evaluate Off-Target Toxicity: The observed toxicity may be due to an off-target effect of R-1487.[4] Consider performing a counter-screen with a cell line that does not express the intended target of R-1487.
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of R-1487 in a cell-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
R-1487 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Dilution:
-
Prepare a serial dilution of R-1487 in complete cell culture medium.[1] Start with a high concentration and perform 1:3 or 1:10 dilutions to create a dose-response curve.[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest R-1487 concentration) and a no-cell control (medium only).[1]
-
-
Cell Treatment:
-
Assay Procedure:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence of each well using a plate reader.
-
Subtract the average signal of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average signal of the vehicle control wells to 100%.
-
Plot the normalized viability against the logarithm of the R-1487 concentration and fit a non-linear regression curve to determine the IC50 value.
-
Signaling Pathways
Hypothetical Signaling Pathway Affected by R-1487
This diagram illustrates a hypothetical signaling cascade where R-1487 acts as an inhibitor of Kinase B. Understanding the broader pathway can help in interpreting unexpected results, such as the activation of downstream compensatory pathways.
References
R 1487 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of R 1487, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years.
Q2: How should I store this compound after dissolving it in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for optimal stability, and are viable for up to one year. For short-term storage of a few days, 4°C is acceptable. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Q4: Is this compound hygroscopic?
A4: There is no specific data indicating that this compound is hygroscopic. However, as a general precaution for powdered chemical compounds, it is advisable to store it in a tightly sealed container in a dry environment to prevent moisture absorption.
Q5: What is the mechanism of action of this compound?
A5: this compound is a highly selective inhibitor of p38α MAPK. It functions by binding to the ATP-binding pocket of the p38α kinase, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling cascade.
Stability and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container in a dry place. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid multiple freeze-thaw cycles. Protect from light. |
| 4°C | Up to 7 days | For short-term use. Protect from light. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from powder. Aliquot stock solutions and store at -80°C. |
| Inaccurate Concentration: Pipetting errors or inaccurate initial weighing. | Calibrate pipettes regularly. Use a calibrated analytical balance for weighing the powder. | |
| Cell Permeability Issues: The compound may not be efficiently entering the cells. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed 0.1-0.5%. Optimize incubation time. | |
| Unexpected Cellular Toxicity | Off-Target Effects: At high concentrations, this compound may inhibit other kinases. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Review literature for known off-target effects of p38 inhibitors. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Use the lowest possible concentration of the solvent. Include a vehicle control in your experiments. | |
| Precipitation of this compound in Cell Culture Media | Low Solubility: this compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Ensure the final concentration in the media does not exceed its solubility limit. Briefly vortex or sonicate the stock solution before diluting into the media. |
| No or Weak Signal in Western Blot for Downstream Targets (e.g., phospho-MK2) | Ineffective Inhibition: See "Inconsistent or weaker than expected inhibition" above. | Confirm this compound activity with a positive control (e.g., anisomycin-stimulated cells). |
| Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. | Use a validated antibody for your target. Run a positive control to confirm antibody performance. | |
| Suboptimal Western Blot Protocol: Issues with protein extraction, transfer, or antibody incubation. | Optimize your Western blot protocol. Ensure complete protein transfer and use appropriate blocking buffers and antibody concentrations. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. A brief warming to 37°C may aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
General Protocol for a Cell-Based p38 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on the p38 MAPK pathway in a cellular context.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Starvation (Optional): Depending on the cell type and experimental goals, you may need to serum-starve the cells for 12-24 hours prior to treatment to reduce basal p38 activity.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free or low-serum media from your stock solution.
-
Remove the culture medium from the cells and replace it with the media containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired pre-treatment time (typically 1-2 hours).
-
-
Stimulation of the p38 Pathway:
-
Prepare a solution of a p38 activator (e.g., anisomycin, LPS, UV radiation) in the appropriate media.
-
Add the activator to the wells containing the cells pre-treated with this compound or vehicle.
-
Incubate for the optimal stimulation time (typically 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Analysis: Analyze the cell lysates for the inhibition of p38 signaling by Western blotting for downstream targets such as phosphorylated MAPKAPK-2 (MK2) or ATF-2.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based p38 inhibition assay using this compound.
R 1487 Technical Support Center: Minimizing Animal Study Variability
Disclaimer: R 1487 is a fictitious compound used for illustrative purposes. The guidance provided below is based on established best practices for minimizing variability in preclinical animal research and should be adapted to the specific characteristics of the compound and model under investigation.
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving the investigational compound this compound. Adherence to standardized procedures is critical for ensuring the reproducibility and reliability of your experimental data.[1][2]
Troubleshooting Guide
This guide addresses specific issues that can lead to high variability in study outcomes.
Q1: We are observing high variability in plasma concentrations of this compound between animals in the same dose group. What are the potential causes and solutions?
High pharmacokinetic variability is a common challenge, particularly with orally administered compounds.[3] Several factors related to the animal, environment, and experimental procedures can contribute.
Possible Causes & Troubleshooting Steps:
-
Improper Dosing Technique: Inconsistent oral gavage technique can lead to incorrect dosage delivery or stress-induced physiological changes affecting absorption.
-
Solution: Ensure all personnel are thoroughly trained and proficient in the oral gavage procedure. Use fresh, appropriate-gauge gavage needles for each animal to prevent injury.[4] Confirm the formulation is homogenous and does not precipitate before each administration.
-
-
Animal-Related Factors:
-
Food Status: The presence or absence of food in the stomach can significantly alter drug absorption.
-
Solution: Standardize the fasting period before dosing. Ensure all animals have equivalent access to food and water, as social hierarchies in cages can affect consumption.[5]
-
-
Underlying Health Issues: Subclinical infections can alter metabolism and drug clearance.
-
-
Environmental Stressors: Noise, inconsistent light cycles, or frequent disturbances can induce stress, affecting gastrointestinal function and metabolism.
-
Solution: Maintain a stable, controlled environment with a consistent 12-hour light/dark cycle. Minimize noise and perform procedures during designated times to reduce disruption.[7]
-
Q2: Our efficacy study shows a wide range of responses to this compound, with some animals responding strongly and others not at all. How can we diagnose the source of this variability?
High variability in pharmacodynamic or efficacy readouts can obscure true treatment effects. A systematic approach is needed to identify the root cause.
Troubleshooting Decision Workflow:
The following diagram illustrates a logical workflow for troubleshooting efficacy variability.
Caption: Troubleshooting workflow for high efficacy variability.
Frequently Asked Questions (FAQs)
Q3: How critical is the acclimatization period for reducing variability?
The acclimatization period is crucial. Animals arriving from a vendor have been exposed to the stress of transport, which can alter their physiology, immunology, and metabolism.[4] A typical period of at least one week is recommended to allow animals to adapt to their new environment, including housing, diet, and light cycles.[4] This helps establish a stable baseline before experimental manipulations begin.
Q4: Can the specific strain or vendor of the animals impact study variability?
Absolutely. Different strains of mice or rats can have significant genetic and phenotypic differences that affect drug metabolism and disease susceptibility. Even substrains from different vendors can exhibit variability. For consistency, it is critical to use the same animal model (species, strain, and substrain) from the same vendor for the duration of a research program.[8]
Q5: What environmental factors should be standardized to minimize variability?
Consistency in the macro- and micro-environment is key to reducing confounding variables.[7] Key parameters should be clearly defined and monitored.
Table 1: Recommended Environmental Standardization Parameters
| Parameter | Recommended Standard | Rationale for Minimizing Variability |
| Temperature | 20-26°C (68-79°F) | Prevents metabolic changes due to heat or cold stress. |
| Humidity | 30-70% | Avoids respiratory issues and dehydration. |
| Light Cycle | 12 hours light / 12 hours dark | Maintains normal circadian rhythms, which influence metabolism and behavior.[9] |
| Cage Density | Per institutional guidelines | Prevents stress from overcrowding and accounts for social hierarchy effects.[5] |
| Bedding | Consistent type and change schedule | Reduces exposure to ammonia and ensures a stable microenvironment.[7] |
| Enrichment | Standardized for all cages | Provides species-appropriate stimulation, reducing stress and abnormal behaviors.[10][11] |
Q6: How can we minimize bias introduced by researchers during the study?
Experimenter-induced variability is a significant but often overlooked factor.[4]
-
Blinding: Whenever possible, personnel involved in dosing, data collection, and endpoint analysis should be blinded to the treatment groups. This prevents unconscious bias from influencing results.[12]
-
Randomization: Animals must be randomly assigned to treatment groups to ensure that any inherent biological differences are evenly distributed.[13]
-
Consistent Handling: All animals should be handled in the same manner.[7] Ideally, one or a small number of trained individuals should perform all critical procedures to minimize inter-operator variability.[12]
Experimental Protocols
Protocol: Standardized Oral Gavage Dosing for this compound in Rodents
This protocol outlines a standardized method to ensure accurate and consistent oral administration of this compound, minimizing procedural stress and variability.
Materials:
-
This compound formulation in the specified vehicle
-
Appropriately sized, sterile, flexible-tipped or ball-tipped gavage needles
-
Sterile syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation:
-
Confirm the this compound formulation is at room temperature and properly suspended. Vortex the solution immediately before drawing each dose.
-
Calculate the exact dose volume for each animal based on its most recent body weight.
-
Draw the calculated volume into a new, sterile syringe for each animal.
-
-
Animal Handling:
-
Gently but firmly restrain the animal to expose the head and neck. Ensure the animal's body and head are aligned to create a straight path to the esophagus.
-
Do not sedate the animal unless required by the study protocol, as this can alter gastrointestinal motility.
-
-
Needle Insertion:
-
Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth toward the back of the throat.
-
Allow the animal to swallow the tip of the needle, then advance it smoothly down the esophagus to the predetermined depth. There should be no resistance. If resistance is felt or the animal struggles excessively, withdraw the needle immediately.
-
-
Dose Administration:
-
Dispense the formulation slowly and steadily.
-
Withdraw the needle along the same path it was inserted.
-
-
Post-Dosing Monitoring:
-
Return the animal to its home cage.
-
Observe the animal for 5-10 minutes to ensure there are no signs of distress, such as labored breathing, which could indicate accidental tracheal administration.
-
Document the time of dosing and any unusual observations for each animal.
-
Experimental Workflow Diagram:
This diagram outlines the critical steps in a typical in vivo study, highlighting points where standardization is essential.
Caption: Standardized workflow for an in vivo animal study.
References
- 1. Reproducibility of preclinical animal research improves with heterogeneity of study samples - paasp network [paasp.net]
- 2. prisysbiotech.com [prisysbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Best Practices: Study Design | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 6. PREPARE: guidelines for planning animal research and testing - paasp network [paasp.net]
- 7. mdpi.com [mdpi.com]
- 8. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 9. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 10. researchgate.net [researchgate.net]
- 11. The impact of environmental enrichment on the outcome variability and scientific validity of laboratory animal studies. [boris-portal.unibe.ch]
- 12. scielo.br [scielo.br]
- 13. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: R 1487 in Focus
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. R 1487 has emerged as a potent and highly selective inhibitor of the p38α isoform, a key player in the inflammatory cascade. This guide provides an objective comparison of this compound with other notable p38 MAPK inhibitors, supported by available experimental data to inform research and development decisions.
Performance and Specificity: A Quantitative Comparison
The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the intended target over other kinases. The following tables summarize the available quantitative data for this compound and other significant p38 MAPK inhibitors.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Selectivity Notes | Clinical Development Status |
| This compound | 10[1] | Data not available | Data not available | Data not available | Orally bioavailable and highly selective for p38α.[1] | Preclinical |
| SB203580 | 50[2] | 500[2] | - | - | 100-500 fold selectivity over LCK, GSK-3β, and PKBα.[2] | Preclinical/Tool Compound |
| VX-745 (Neflamapimod) | 10[3] | 220 | No inhibition | Data not available | 22-fold greater selectivity for p38α over p38β.[3] | Phase 2 for Alzheimer's Disease.[4] |
| Losmapimod | pKi 8.1 (approx. 8 nM) | pKi 7.6 (approx. 25 nM) | - | - | Selective for p38α and p38β.[5] | Phase 3 for COPD (did not meet primary endpoints).[6][7] |
| Talmapimod (SCIO-469) | 9[8] | ~90 | >20,000 | >20,000 | ~10-fold selectivity over p38β and >2000-fold over other kinases.[8] | Discontinued (Phase 2 for RA). |
| ARRY-614 (Pexmetinib) | 35[5] | 26[5] | - | - | Dual inhibitor of p38 MAPK and Tie-2.[5] | Phase 1 for Myelodysplastic Syndromes.[9][10] |
| PH-797804 | 26[11][12] | 102[11][12] | >10,000 | >10,000 | 4-fold more selective for p38α over p38β; highly selective against other kinases.[12] | Phase 2 for COPD. |
Note: IC50 values can vary between different assay conditions. Data is compiled from various sources and should be interpreted with caution. pKi values have been converted to approximate nM values for comparison.
Visualizing the Mechanism: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a cascade of intracellular signaling proteins that plays a central role in the cellular response to stress and inflammation. Understanding this pathway is crucial for appreciating the mechanism of action of inhibitors like this compound.
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
Experimental Protocols: A Methodological Overview
The following sections detail standardized experimental protocols for evaluating the efficacy of p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against a purified p38 MAPK isoform.
Objective: To determine the IC50 value of an inhibitor.
Materials:
-
Recombinant active p38 MAPK (α, β, γ, or δ isoforms)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)
-
Substrate (e.g., ATF2, myelin basic protein)
-
ATP
-
Test inhibitor (e.g., this compound)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, LANCE® Ultra)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor and the p38 MAPK enzyme to the wells of the assay plate and pre-incubate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for a typical in vitro p38 MAPK kinase inhibition assay.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
The CIA model in rodents is a widely used preclinical model for rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.
Objective: To evaluate the therapeutic effect of a p38 MAPK inhibitor on the signs and symptoms of arthritis.
Animal Model: DBA/1 mice or Lewis rats.
Procedure:
-
Induction of Arthritis: Immunize animals with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.
-
Treatment: Once clinical signs of arthritis (e.g., paw swelling, erythema) are evident, randomize animals into treatment and vehicle control groups. Administer the test inhibitor (e.g., this compound) orally or via another appropriate route at various doses, once or twice daily.
-
Clinical Assessment: Monitor the animals regularly for the severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw). Measure paw thickness with calipers.
-
Histopathological Analysis: At the end of the study, collect joints for histological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers.
Outcome Measures:
-
Reduction in clinical arthritis score.
-
Decrease in paw swelling.
-
Amelioration of joint damage as assessed by histology.
-
Reduction in circulating pro-inflammatory cytokines.
Conclusion
This compound is a potent and highly selective p38α MAPK inhibitor, demonstrating comparable in vitro potency to other well-characterized inhibitors such as VX-745 and Talmapimod. While comprehensive selectivity data and in vivo efficacy studies for this compound are not as widely published as for some compounds that have progressed further in clinical trials, its high potency and selectivity for p38α make it a valuable tool for preclinical research into the roles of this specific isoform in inflammatory diseases. The discontinuation of several other p38 MAPK inhibitors due to lack of efficacy or adverse effects in clinical trials highlights the challenges in translating preclinical promise to clinical success in this target class. Further investigation into the detailed selectivity profile and in vivo pharmacology of this compound will be crucial in determining its potential as a therapeutic candidate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 6. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAP kinase p38 beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Niacinamide: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Pipeline [risetherapeutics.com]
- 10. Inhibitors of p38 suppress cytokine production in rheumatoid arthritis synovial membranes: does variable inhibition of interleukin-6 production limit effectiveness in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAP kinase p38 gamma Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. firstwordpharma.com [firstwordpharma.com]
A Comparative Efficacy Analysis of p38 MAPK Inhibitors: R.1487 vs. Pamapimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two notable p38 mitogen-activated protein kinase (MAPK) inhibitors, R.1487 and pamapimod. Both compounds, developed as potential treatments for inflammatory diseases such as rheumatoid arthritis, target the p38α MAPK signaling pathway, a critical regulator of pro-inflammatory cytokine production. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the targeted signaling pathway and experimental workflows.
Mechanism of Action and Targeted Signaling Pathway
Both R.1487 and pamapimod are highly selective inhibitors of the p38α MAPK isoform.[1][2] The p38 MAPK pathway plays a crucial role in the cellular response to stress and inflammation. Upon activation by upstream kinases such as MKK3 and MKK6, p38α phosphorylates downstream targets, including transcription factors and other kinases, leading to the increased production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38α, R.1487 and pamapimod block this cascade, thereby reducing the inflammatory response.
Caption: Simplified p38 MAPK signaling pathway and points of inhibition by R.1487 and pamapimod.
Preclinical Efficacy Comparison
Both R.1487 and pamapimod have demonstrated anti-inflammatory effects in preclinical models. Pamapimod has been evaluated in a murine collagen-induced arthritis (CIA) model, a well-established animal model for rheumatoid arthritis.[3] While specific in vivo efficacy data for R.1487 in a similar model is not publicly available in the same detail, its development as a clinical candidate alongside pamapimod suggests comparable preclinical potency.[1][2]
| Parameter | R.1487 | Pamapimod | Reference |
| Target | p38α MAPK | p38α MAPK | [1][2] |
| p38α IC50 | 10 nM | 14 nM | [1][3] |
| In Vivo Model | Rodent models of rheumatoid arthritis and colitis | Murine Collagen-Induced Arthritis (CIA) | [1][3] |
| In Vivo Efficacy | Strong anti-inflammatory efficacy, reducing clinical scores and histopathological damage. | Reduced clinical signs of inflammation and bone loss at ≥50 mg/kg. | [1][3] |
| Clinical Development Status | Discontinued after Phase I trials. | Phase II trial in rheumatoid arthritis showed it was not as effective as methotrexate. | [1][4] |
Experimental Protocols
Pamapimod: Murine Collagen-Induced Arthritis (CIA) Model
The following protocol is a summary of the methodology typically employed in CIA studies for testing p38 MAPK inhibitors, based on the study by Hill et al. (2008).[3]
1. Induction of Arthritis:
-
Animals: DBA/1 mice.
-
Immunization: Mice are immunized intradermally at the base of the tail with chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
2. Treatment:
-
Compound Administration: Pamapimod is administered orally, typically starting after the booster immunization or at the onset of clinical signs of arthritis.
-
Dosing: Doses of 50 mg/kg or greater have been shown to be effective.[3]
3. Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated using a clinical scoring system that assesses erythema and swelling in the paws.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum or tissue samples may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β).
Caption: General experimental workflow for evaluating p38 MAPK inhibitors in a CIA model.
Summary and Conclusion
Both R.1487 and pamapimod are potent and selective inhibitors of p38α MAPK with demonstrated preclinical anti-inflammatory activity. Pamapimod has been shown to be effective in a murine model of rheumatoid arthritis at doses of 50 mg/kg and above.[3] While detailed in vivo efficacy data for R.1487 is less accessible in the public domain, its progression to clinical trials as a candidate alongside pamapimod suggests a comparable preclinical profile.[1][2]
However, the clinical development of both compounds for rheumatoid arthritis has faced challenges. Pamapimod did not show superior efficacy compared to methotrexate in a Phase II trial, and the clinical development of R.1487 was discontinued after Phase I.[1][4] These outcomes highlight the complexities of translating preclinical efficacy in animal models to clinical success in human inflammatory diseases. Further research into the nuances of p38 MAPK signaling and the development of next-generation inhibitors may yet yield effective therapies for these conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating R 1487 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of R 1487, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha. Objective comparison with alternative inhibitors and detailed experimental protocols are presented to aid researchers in selecting the most suitable assays for their studies.
Introduction to this compound and its Target: p38 MAPK
This compound is a small molecule inhibitor targeting p38 MAPKα, a key serine/threonine kinase involved in cellular responses to inflammatory cytokines and stress.[1] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory mediators, making it a significant target for therapeutic intervention in inflammatory diseases such as rheumatoid arthritis.[2][3] this compound exhibits high potency with a reported IC50 of 10 nM for p38 MAP kinase. Validating that this compound effectively binds to and inhibits p38 MAPKα within a cellular context is a critical step in preclinical drug development to ensure its mechanism of action and inform on its potential therapeutic efficacy.[4]
Comparison of Cellular Target Engagement Assays
Several distinct methodologies can be employed to confirm and quantify the interaction of this compound with p38 MAPK in cells. These assays can be broadly categorized into direct and indirect methods.
Table 1: Comparison of Cellular Target Engagement Assays for this compound
| Assay Type | Method | Principle | Advantages | Disadvantages |
| Direct Target Engagement | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of p38 MAPK upon this compound binding. | Label-free, performed in intact cells or cell lysates, provides direct evidence of target binding. | Can be low-throughput, requires specific antibodies for detection. |
| Indirect Target Engagement | Phospho-p38 MAPK Western Blot | Detects the phosphorylation status of p38 MAPK at Thr180/Tyr182, which is a marker of its activation. Inhibition of phosphorylation indicates target engagement by this compound. | Well-established technique, provides information on the functional consequence of target binding. | Indirect measure of target binding, can be influenced by off-target effects. |
| Indirect Target Engagement | In-Cell Western / High-Content Imaging | Quantifies the levels of phosphorylated p38 MAPK in a plate-based format. | Higher throughput than traditional Western blotting, allows for multiplexing. | Indirect measure, requires specific antibodies and imaging equipment. |
| Biochemical Activity Assay | p38 MAPK Kinase Activity Assay | Measures the ability of immunoprecipitated p38 MAPK from this compound-treated cells to phosphorylate a specific substrate (e.g., ATF2). | Directly measures the enzymatic activity of the target, can be highly quantitative. | Performed on cell lysates, does not directly measure target engagement in intact cells. |
Comparison with Alternative p38 MAPK Inhibitors
To contextualize the performance of this compound, it is essential to compare its cellular activity with other well-characterized p38 MAPK inhibitors.
Table 2: In Vitro and Cellular Activity of Selected p38 MAPK Inhibitors
| Compound | Target | In Vitro IC50 (p38α) | Cellular Potency (LPS-induced TNF-α release) | Reference |
| This compound | p38α | 10 nM | Not publicly available | - |
| SB203580 | p38α/β | 50 nM | ~0.3-0.5 µM (THP-1 cells) | [4] |
| BIRB-796 (Doramapimod) | p38α/β/γ/δ | 38 nM (p38α) | 21 nM (Human PBMCs) | [4][5] |
| VX-745 (Neflamapimod) | p38α | 5.0 nM | 700 nM (Human whole blood) | [6] |
| SCIO-469 (Talmapimod) | p38α | 9 nM | 300 nM (Human whole blood) | [6] |
| AMG-548 | p38α | Not publicly available | 3 nM (Human whole blood) | [5] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA procedures for kinases.[7][8][9]
Objective: To determine the thermal stabilization of p38 MAPK in intact cells upon treatment with this compound.
Workflow:
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., THP-1, HeLa) in appropriate culture vessels and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for p38 MAPK.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble p38 MAPK as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Phospho-p38 MAPK Western Blot
This protocol is based on standard Western blotting procedures for phosphorylated proteins.[10][11][12][13]
Objective: To assess the inhibitory effect of this compound on the activation of p38 MAPK in cells.
Signaling Pathway:
Methodology:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. For some cell types, serum starvation for a few hours prior to stimulation may be necessary to reduce basal p38 MAPK activation.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with a known p38 MAPK activator, such as lipopolysaccharide (LPS), anisomycin, or UV radiation, for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine protein concentration, perform SDS-PAGE, and transfer proteins to a membrane. Probe the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38 MAPK Thr180/Tyr182).
-
Loading Control: Re-probe the membrane with an antibody for total p38 MAPK or a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities of p-p38 MAPK and normalize them to the total p38 MAPK or loading control. A dose-dependent decrease in the p-p38 MAPK signal in the this compound-treated samples indicates target engagement and inhibition.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a p38 MAPKα inhibitor. The choice of assay depends on the specific research question, available resources, and desired throughput. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target binding in a physiological context. In contrast, monitoring the phosphorylation status of p38 MAPK offers a functional readout of inhibitor activity. By employing a combination of these methods and comparing the results with known p38 MAPK inhibitors, researchers can build a comprehensive profile of this compound's cellular mechanism of action, providing a solid foundation for further preclinical and clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
R 1487: A Comparative Guide for p38α MAPK Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of R 1487 with other widely used p38α mitogen-activated protein kinase (MAPK) inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs in the exploration of p38α signaling and its role in various physiological and pathological processes.
Introduction to p38α MAPK and the Role of this compound
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. Among the four isoforms (α, β, γ, and δ), p38α (MAPK14) is the most extensively studied and is considered a key regulator of pro-inflammatory cytokine production, making it a significant target for therapeutic intervention in inflammatory diseases such as rheumatoid arthritis.
This compound is a potent, orally bioavailable, and highly selective inhibitor of p38α MAPK. Its utility as a tool compound stems from its ability to specifically block the p38α signaling cascade, thereby enabling the elucidation of its downstream effects. This guide will compare this compound to other notable p38α inhibitors: Pamapimod, VX-702, and SB 202190, focusing on their biochemical potency, selectivity, cellular activity, and in vivo efficacy.
Biochemical Potency and Selectivity
The efficacy and specificity of a tool compound are paramount in research. The following table summarizes the inhibitory activity (IC50) of this compound and its alternatives against p38α and other p38 isoforms. A broader kinase selectivity profile provides further insight into the specificity of these compounds.
| Compound | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) | Kinase Selectivity Profile |
| This compound | 10[1] | >1000 | >1000 | >1000 | Highly selective; no significant inhibition of a panel of over 50 other kinases at 2 µM.[2] |
| Pamapimod | 14[3] | 480[3] | No activity | No activity | High selectivity; bound only to four other kinases in a panel of 350.[3] |
| VX-702 | 4-20 (platelets)[4] | KD = 17 nM[5][6] | - | - | 14-fold higher potency for p38α over p38β.[4][7] |
| SB 202190 | 50[8][9][10] | 100[8][9][10] | - | - | Highly selective for p38α and p38β.[8][9][10] |
Cellular Activity
The ability of an inhibitor to engage its target within a cellular context is a critical measure of its utility. The following table outlines the cellular potency of the compared inhibitors.
| Compound | Cellular Assay | Cell Type | IC50 (nM) |
| This compound | IL-1β production | Human Whole Blood | 160 |
| Pamapimod | p38 phosphorylation | - | 60[3] |
| TNFα production | Monocytes | - | |
| IL-1β production | Human Whole Blood | - | |
| VX-702 | p38 activation | Platelets | 4 - 20[4] |
| IL-6, IL-1β, TNFα production | - | 59, 122, 99 ng/mL respectively[4][7] | |
| SB 202190 | p38α inhibition | - | 50[10] |
| p38β2 inhibition | - | 100[10] |
In Vivo Efficacy in Arthritis Models
The therapeutic potential of p38α inhibitors is often evaluated in animal models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model.
| Compound | Animal Model | Dosing Regimen | Key Outcomes |
| This compound | Rat CIA | 10, 30, 100 mg/kg, p.o. | Dose-dependent reduction in paw swelling and joint damage. |
| Pamapimod | Murine CIA | ≥50 mg/kg[3] | Reduced clinical signs of inflammation and bone loss.[3] |
| VX-702 | Rat CIA | 0.1 mg/kg, twice daily | Equivalent effect to methotrexate (0.1 mg/kg).[7] |
| 5 mg/kg, twice daily | Equivalent effect to prednisolone (10 mg/kg).[7] | ||
| Various p38 inhibitors | Murine CIA | - | Effective in numerous animal models of arthritis. |
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of a tool compound is essential for designing and interpreting in vivo experiments.
| Compound | Species | Key Pharmacokinetic Parameters |
| This compound | Rat, Dog | Orally bioavailable with good pharmacokinetic properties.[3][8][9] |
| VX-702 | Human | Half-life: 16-20 hours; Clearance: 3.75 L/h; Volume of distribution: 73 L/kg.[4][7] |
| Felbamate (example) | Rat, Rabbit, Dog | Complete oral absorption; Dose-dependent increase in Cmax and tmax. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: The p38α MAPK signaling cascade and the point of inhibition.
Caption: A generalized workflow for an in vitro p38α kinase assay.
Caption: Workflow for Western blot analysis of p38α activation.
Detailed Experimental Protocols
In Vitro p38α Kinase Assay (Luminescent)
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add 1 µl of the test compound dilution or vehicle control.
-
Add 2 µl of diluted p38α enzyme to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure ADP formation by adding 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for p38α Inhibition (Western Blot)
Objective: To assess the ability of a compound to inhibit p38α phosphorylation in a cellular context.
Materials:
-
Cells (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
Test compound and vehicle control
-
p38 activator (e.g., anisomycin or LPS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a p38 activator for a predetermined time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.
-
Quantify the band intensities and normalize the phosphorylated p38 signal to the total p38 signal.
Immunoprecipitation Kinase Assay
Objective: To measure the activity of endogenous p38α kinase from cell lysates.
Materials:
-
Cell lysates
-
Anti-p38α antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Kinase substrate (e.g., ATF2)
-
[γ-32P]ATP or non-radioactive ATP and detection reagents
-
Wash buffer
Procedure:
-
Incubate cell lysates with an anti-p38α antibody for 1-2 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the antibody-protein complex.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the kinase substrate and ATP (radiolabeled or non-radiolabeled).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (for radiolabeled ATP) or by Western blot using a phospho-specific antibody.
Conclusion
This compound is a highly potent and selective p38α inhibitor that serves as an excellent tool for in vitro and in vivo research. Its high selectivity for p38α over other p38 isoforms and a broad range of other kinases minimizes the potential for off-target effects, leading to more reliable and interpretable experimental results. When compared to other commonly used p38 inhibitors, this compound demonstrates a favorable profile in terms of both potency and selectivity. The choice of inhibitor will ultimately depend on the specific requirements of the experiment, including the desired isoform selectivity, the experimental system (in vitro vs. in vivo), and the specific research question being addressed. This guide provides the necessary data to make an informed decision for advancing research into the critical roles of p38α MAPK.
References
- 1. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes [mdpi.com]
- 5. Native type II collagen-induced arthritis in the rat. III. Relationship between the cellular immune response to native type II collagen and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Felbamate pharmacokinetics in the rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of R 1487 Cross-reactivity with other MAPK Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective p38α mitogen-activated protein kinase (MAPK) inhibitor, R 1487, and its potential cross-reactivity with other MAPK signaling pathways, namely the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. Due to the limited availability of public data on the comprehensive kinase selectivity profile of this compound, this guide focuses on providing a framework for evaluating its cross-reactivity, including detailed experimental protocols and data presentation templates.
Introduction to this compound and MAPK Signaling
This compound is an orally bioavailable and highly selective inhibitor of p38α MAPK, with a reported IC50 value of 10 nM[1][2]. The MAPK signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major, well-characterized MAPK cascades are the ERK, JNK, and p38 pathways. Given the structural similarities among ATP-binding sites of kinases, assessing the selectivity of a kinase inhibitor across the kinome is a critical step in its development as a therapeutic agent or a research tool.
MAPK Signaling Pathways
The ERK, JNK, and p38 MAPK pathways are organized as three-tiered kinase cascades. Each cascade consists of a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK). These pathways are activated by distinct upstream stimuli and regulate different downstream targets, although crosstalk between the pathways exists.
Quantitative Comparison of this compound Cross-reactivity
A comprehensive assessment of a kinase inhibitor's selectivity involves screening it against a large panel of kinases. While specific quantitative data for this compound against a broad kinase panel is not publicly available, the following tables provide a template for presenting such data once obtained through experimental assays.
Table 1: In Vitro Inhibitory Activity of this compound against MAPK Family Kinases
| Kinase Target | IC50 (nM) | Assay Method | Reference |
| p38α | 10 | Biochemical Assay | [1] |
| p38β | Data not available | ||
| p38γ | Data not available | ||
| p38δ | Data not available | ||
| JNK1 | Data not available | ||
| JNK2 | Data not available | ||
| JNK3 | Data not available | ||
| ERK1 | Data not available | ||
| ERK2 | Data not available |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: Selectivity Profile of this compound against a Broader Kinase Panel (Template)
| Kinase Family | Kinase Target | Inhibition (%) at [X] µM | IC50 (nM) |
| CMGC | p38α | >95% | 10 |
| JNK1 | Data not available | Data not available | |
| ERK1 | Data not available | Data not available | |
| TK | SRC | Data not available | Data not available |
| ABL1 | Data not available | Data not available | |
| AGC | PKA | Data not available | Data not available |
| AKT1 | Data not available | Data not available | |
| ... | ... | ... | ... |
This table should be populated with data from a comprehensive kinase panel screening, for example, from a KINOMEscan™ or similar service.
Experimental Protocols
To determine the cross-reactivity of this compound, a combination of in vitro biochemical assays and cell-based assays should be employed.
Experimental Workflow for Kinase Inhibitor Profiling
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified recombinant kinases (p38α, JNK1, ERK1, etc.)
-
Kinase-specific substrates
-
This compound (serially diluted)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 4x concentrated this compound at various concentrations. Include a DMSO vehicle control.
-
Add 2.5 µL of 4x concentrated kinase solution to each well.
-
Add 5 µL of 2x concentrated substrate/ATP mixture to initiate the reaction. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for MAPK Pathway Inhibition
This method assesses the ability of this compound to inhibit the phosphorylation of MAPK pathway members in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
This compound
-
Stimulant for MAPK pathways (e.g., LPS, Anisomycin for p38/JNK; EGF for ERK)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a predetermined time (e.g., 30 minutes) to activate the MAPK pathways.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each MAPK.
Conclusion
This compound is a potent and selective inhibitor of p38α MAPK. To fully characterize its utility as a research tool and its potential as a therapeutic agent, a comprehensive evaluation of its cross-reactivity against other MAPK family members and the broader kinome is essential. The experimental protocols and data presentation formats provided in this guide offer a standardized approach for researchers to generate and present these crucial selectivity data. The generation of a complete kinase selectivity profile for this compound will be invaluable for the scientific community in interpreting experimental results and advancing drug discovery efforts targeting the p38 MAPK pathway.
References
Head-to-Head Comparison: R 1487 vs. SB203580 in p38 MAPK Inhibition
In the landscape of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway, R 1487 and SB203580 have emerged as significant molecules for research and potential therapeutic development. This guide provides a detailed, data-driven comparison of these two inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective profiles.
This compound is a highly selective, orally bioavailable inhibitor of p38α MAPK.[1][2][3] It has been investigated for its therapeutic potential in chronic inflammatory diseases, such as rheumatoid arthritis.[1][3] SB203580 is a first-generation pyridinyl imidazole inhibitor that is widely used as a research tool to study the roles of p38 MAPK.[4] It primarily inhibits the α and β isoforms of p38 MAPK.[5][6]
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and SB203580 against p38 MAPK isoforms has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.
| Inhibitor | Target Isoform | IC50 Value | Reference |
| This compound | p38α | 10 nM | [1][2] |
| SB203580 | p38α (SAPK2a) | 50 nM - 0.6 µM | [5][6] |
| SB203580 | p38β (SAPK2b/p38β2) | 500 nM | [6] |
Mechanistic and Cellular Activity Profile
Both this compound and SB203580 are ATP-competitive inhibitors, binding to the ATP pocket of p38 MAPK to block its catalytic activity.[1][4] This inhibition prevents the downstream phosphorylation of various substrates, thereby modulating inflammatory responses.
| Feature | This compound | SB203580 |
| Chemical Class | Pyrido[2,3-d]pyrimidin-7(8H)-one derivative | Pyridinyl imidazole |
| Mechanism of Action | ATP-competitive inhibitor of p38α MAPK[1] | ATP-competitive inhibitor of p38 MAPK[4] |
| Known Isoform Selectivity | Highly selective for p38α[1][2][7] | Primarily inhibits p38α and p38β isoforms[5][6] |
| Cellular Activity | Reduces production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated human monocytes and macrophages.[1] | Inhibits activation of MAPKAPK-2 and subsequent phosphorylation of HSP27.[4] At high concentrations (>20 µM), it can induce Raf-1 activation. Has a bi-directional effect on iNOS expression and NO production depending on the concentration.[8] |
| In Vivo Efficacy | Demonstrates anti-inflammatory efficacy in rodent models of rheumatoid arthritis and colitis.[1] | Not typically developed for clinical use due to off-target effects. |
Signaling Pathway and Experimental Workflow
To understand the context of this compound and SB203580's function, it is crucial to visualize the p38 MAPK signaling pathway and the general workflow for evaluating such inhibitors.
Caption: p38 MAPK signaling cascade and points of inhibition.
Caption: Workflow for comparing p38 MAPK inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are crucial.
In Vitro p38α Kinase Assay (for IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38α MAPK.
Materials and Reagents:
-
Recombinant active human p38α MAPK
-
Biotinylated substrate peptide (e.g., derived from ATF-2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, SB203580) dissolved in DMSO
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-streptavidin)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add the p38α enzyme to the wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for binding to the phosphorylated substrate.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot Analysis for Phospho-p38 MAPK
This assay determines the ability of the inhibitors to block the phosphorylation of p38 MAPK in a cellular context.
Materials and Reagents:
-
Human cell line (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other p38 MAPK activator
-
Test compounds (this compound, SB203580)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., LPS) for a specified time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.
-
Quantify the band intensities to determine the extent of inhibition.
Conclusion
Both this compound and SB203580 are valuable tools for investigating the p38 MAPK pathway. This compound presents as a more potent and selective inhibitor of p38α, with demonstrated in vivo efficacy in preclinical models of inflammatory diseases.[1][3] SB203580, while a cornerstone for foundational research on p38 signaling, exhibits a broader isoform inhibition profile and known off-target effects at higher concentrations, which necessitates careful interpretation of experimental results.[5][6] The choice between these inhibitors will ultimately depend on the specific experimental goals, with this compound being more suited for studies requiring high selectivity for p38α and potential translational relevance, while SB203580 remains a useful tool for general studies of p38α/β inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB203580 | Cell Signaling Technology [cellsignal.com]
- 5. stemcell.com [stemcell.com]
- 6. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. R1487 | p38 MAPK | TargetMol [targetmol.com]
- 8. P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of p38 MAPK Inhibitor Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects across different laboratory settings is paramount for advancing preclinical and clinical research. While specific reproducibility data for the p38α MAPK inhibitor R-1487 is not extensively available in the public domain, this guide provides a comparative framework for evaluating the consistency of effects among p38 MAPK inhibitors. By examining data from well-characterized inhibitors, we can infer the potential sources of variability and establish best practices for assessing the reproducibility of novel compounds like R-1487.
R-1487 is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK) with a reported IC50 of 10 nM.[1][2][3] The p38 MAPK signaling pathway plays a critical role in cellular responses to inflammatory cytokines and environmental stress, making it a key target for therapeutic intervention in a variety of diseases, including inflammatory disorders and cancer.[4][5] However, the clinical development of p38 MAPK inhibitors has been challenging, with many candidates failing due to toxicity or lack of efficacy, highlighting the importance of understanding the nuances of their biological effects.[5]
This guide will delve into the p38 MAPK signaling pathway, present a comparative analysis of the efficacy of different p38 MAPK inhibitors in various cancer cell lines, and provide standardized experimental protocols to facilitate the reproducible assessment of these compounds.
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a crucial signaling pathway that regulates a wide array of cellular processes, including inflammation, cell cycle arrest, and apoptosis.[4] In the context of cancer, its role is complex; it can act as a tumor suppressor in some instances, while in others, it can promote invasion and metastasis.[4] The pathway is activated by various extracellular stimuli, leading to the phosphorylation of p38 MAPK, which in turn phosphorylates downstream targets.
Below is a diagram illustrating the core components of the p38 MAPK signaling pathway and the points of inhibition by small molecule inhibitors.
Comparative Efficacy of p38 MAPK Inhibitors in Cancer Cell Lines
The effectiveness of p38 MAPK inhibitors can differ based on the specific inhibitor, the type of cancer cell, and the genetic characteristics of the tumor.[4] The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent p38 MAPK inhibitors across various cancer cell lines, providing a snapshot of their differential activities.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| BIRB-796 | Multiple Myeloma | ~0.038 (p38α) | [6] |
| Cervical Cancer | - | [6] | |
| LY2228820 | Ovarian Cancer | - | [6] |
| SCIO-469 | Multiple Myeloma | ~0.009 (p38α) | [6] |
| Leukemia | - | [6] | |
| VX-745 | Multiple Myeloma | ~0.01 (p38α) | [6] |
| PH-797804 | Colon Tumor Xenografts | ~0.026 (p38α) | [6] |
Note: Specific IC50 values for cell viability are often not reported in review articles; the values provided are for kinase inhibition. The table indicates the context in which these inhibitors have been studied.
Experimental Protocols
To ensure the reproducibility of findings when evaluating p38 MAPK inhibitors, it is crucial to follow standardized and detailed experimental protocols. Below are methodologies for key in vitro assays.
Experimental Workflow for Assessing Inhibitor Efficacy
A standard workflow to evaluate the effectiveness of p38 MAPK inhibitors in cancer cells includes a series of in vitro experiments to measure their effects on cell viability, their ability to engage the target protein, and their impact on downstream cellular functions.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a p38 MAPK inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
p38 MAPK inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the p38 MAPK inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-p38 MAPK
Objective: To assess the direct inhibition of p38 MAPK activity by measuring the levels of its phosphorylated (active) form.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Conclusion
The reproducibility of experimental findings is a cornerstone of scientific advancement. While specific, publicly available data on the reproducibility of R-1487's effects are limited, the principles and comparative data presented in this guide offer a robust framework for researchers. The efficacy of p38 MAPK inhibitors is highly dependent on the cellular context. Therefore, direct comparisons between different inhibitors should be made within the same experimental system. By employing standardized protocols and being mindful of the potential for variability, researchers can generate more reliable and comparable data, which is essential for the successful development of novel therapeutics targeting the p38 MAPK pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting a Negative Control for p38β Studies: Why R 1487 is Not a Suitable Candidate
For researchers in kinase signaling, particularly those investigating the p38 mitogen-activated protein kinase (MAPK) pathway, the use of appropriate controls is paramount to ensure the validity of experimental findings. This guide provides a critical evaluation of the small molecule R 1487 as a potential negative control for p38β studies and offers a framework for selecting and validating more suitable alternatives.
This compound: An Unsuitable Negative Control for p38β Inhibition Studies
This compound is an orally bioavailable and highly selective inhibitor of p38α, a closely related isoform of p38β, with a reported IC50 value of 10 nM.[1] Its high potency and selectivity for p38α make it an excellent tool for studying the specific functions of this isoform. However, these very characteristics render it unsuitable as a negative control in experiments focused on p38β.
An ideal negative control for a kinase inhibitor study should be a molecule that is structurally analogous to the active inhibitor but lacks inhibitory activity against the target kinase. This allows researchers to distinguish the on-target effects of the inhibitor from any non-specific or off-target effects of the chemical scaffold. As a potent inhibitor of a kinase highly homologous to p38β, this compound does not meet this critical criterion. Any observed cellular effects (or lack thereof) could be misinterpreted due to the potent inhibition of p38α.
The Challenge of Finding a Perfect Negative Control
The search for a validated, commercially available, and structurally related inactive analog for a specific p38β inhibitor can be challenging. Many kinase inhibitors have been developed, but their corresponding inactive counterparts are often not synthesized or made widely accessible.
Recommended Alternatives and Best Practices for Control Selection
In the absence of a perfect negative control, researchers can employ a multi-faceted approach to ensure the robustness of their findings. The following table outlines recommended alternative controls and best practices:
| Control Strategy | Description | Rationale |
| Vehicle Control | The solvent used to dissolve the inhibitor (e.g., DMSO). | Essential for controlling for any effects of the solvent on the experimental system. |
| Structurally Unrelated Kinase Inhibitor | An inhibitor with a different chemical scaffold that does not target the p38 MAPK pathway. | Helps to identify off-target effects that are not specific to the chemical class of the p38β inhibitor being studied. |
| Dominant-Negative Kinase Expression | Transfection of cells with a plasmid encoding a catalytically inactive form of p38β. | A genetic approach to specifically inhibit the p38β signaling pathway, providing an orthogonal method to validate the effects of a small molecule inhibitor. |
| siRNA/shRNA Knockdown | Use of RNA interference to specifically reduce the expression of p38β. | Another genetic tool to confirm the specificity of the inhibitor's effects by observing if they are recapitulated by reducing the target protein levels. |
| Multiple Independent p38β Inhibitors | Using two or more structurally distinct inhibitors of p38β. | If multiple inhibitors with different chemical scaffolds produce the same phenotype, it strengthens the conclusion that the effect is due to p38β inhibition. |
Validating Your Chosen Controls: Essential Experimental Protocols
Regardless of the control strategy employed, it is crucial to experimentally validate the activity and selectivity of the compounds used. The following are key experimental protocols that should be performed:
In Vitro Kinase Assay
An in vitro kinase assay is the most direct method to determine the inhibitory activity of a compound against a purified kinase.
Experimental Protocol:
-
Reagents:
-
Purified, active p38β enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP (at a concentration near the Km for p38β)
-
Specific p38β substrate (e.g., ATF2)
-
Test compounds (including the active inhibitor and the putative negative control) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure: a. Prepare a serial dilution of the test compounds. b. In a microplate, add the p38β enzyme, the substrate, and the kinase buffer. c. Add the test compounds to the wells. Include a vehicle control (DMSO only). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity). g. Calculate the IC50 value for the active inhibitor and confirm the lack of inhibition by the negative control.
Cellular Target Engagement and Selectivity Profiling
It is essential to confirm that the inhibitor and the negative control behave as expected in a cellular context.
Experimental Protocol (Western Blotting for Phospho-Substrates):
-
Cell Culture and Treatment: a. Culture cells known to have an active p38β signaling pathway. b. Treat the cells with the active p38β inhibitor, the negative control compound, and a vehicle control for a specified time. c. Stimulate the cells with a known activator of the p38 pathway (e.g., anisomycin, UV radiation) to induce substrate phosphorylation.
-
Protein Extraction and Western Blotting: a. Lyse the cells and quantify the protein concentration. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with a primary antibody specific for a phosphorylated downstream target of p38β (e.g., phospho-ATF2, phospho-MK2). d. Also, probe for total p38β and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. e. Incubate with a secondary antibody and detect the signal.
-
Analysis: a. Quantify the band intensities. The active inhibitor should reduce the phosphorylation of the p38β substrate, while the negative control should have no effect.
Visualizing the Logic: Experimental Workflow and Signaling Pathway
To aid in the conceptualization of these control strategies, the following diagrams illustrate the experimental workflow and the p38 MAPK signaling pathway.
Figure 1. Logical workflow for selecting and validating a negative control.
Figure 2. Simplified p38 MAPK signaling pathway.
References
A Comparative Analysis of p38 MAPK Inhibitors for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for rheumatoid arthritis (RA) has seen the exploration of numerous molecular targets. One such target, the p38 mitogen-activated protein kinase (MAPK), plays a pivotal role in the inflammatory cascade characteristic of RA. This guide provides a comparative analysis of R-1487 and other p38 MAPK inhibitors that have been evaluated in clinical settings. Due to the discontinuation of R-1487's development in early clinical trials, publicly available quantitative data for this specific compound is limited. Therefore, this guide will focus on a comparative analysis of its alternatives, for which clinical trial data are accessible.
Introduction to R-1487
R-1487, also known as R1487, is a potent and selective inhibitor of p38 MAP kinase. It was under development by Roche for the treatment of rheumatoid arthritis and progressed to Phase I clinical trials before its development was halted. The mechanism of action of R-1487, like other drugs in its class, is to block the p38 MAPK signaling pathway, thereby inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key drivers of inflammation and joint destruction in RA.
Comparative Clinical Data of p38 MAPK Inhibitors
While specific data for R-1487 is scarce, several other p38 MAPK inhibitors have been studied in clinical trials for RA. The following tables summarize the available efficacy and safety data for some of these compounds, providing a basis for comparison within this therapeutic class.
Table 1: Efficacy of p38 MAPK Inhibitors in Patients with Rheumatoid Arthritis
| Compound (Sponsor) | Study | Phase | Treatment Arm | N | Primary Endpoint: ACR20 Response at Week 12 |
| Pamapimod (RO-4402257) (Roche) | Monotherapy vs. MTX | II | Pamapimod 50 mg QD | - | 23% |
| Pamapimod 150 mg QD | - | 18% | |||
| Pamapimod 300 mg QD | - | 31% | |||
| Methotrexate (MTX) | - | 45%[1] | |||
| With MTX vs. Placebo | II | Pamapimod (all doses) | - | 31% - 43% | |
| Placebo + MTX | - | 34% | |||
| VX-702 (Vertex) | VeRA Study (Monotherapy) | II | VX-702 5 mg QD | 313 | 36% |
| VX-702 10 mg QD | 40%[2] | ||||
| Placebo | 28%[2] | ||||
| Study 304 (with MTX) | II | VX-702 10 mg QD + MTX | 117 | 40% | |
| VX-702 10 mg BIW + MTX | 44% | ||||
| Placebo + MTX | 22%[2] | ||||
| SCIO-469 (Scios) | 24-Week Study | II | SCIO-469 30 mg TID (IR) | 75 | No significant difference vs. Placebo |
| SCIO-469 60 mg TID (IR) | 73 | No significant difference vs. Placebo | |||
| SCIO-469 100 mg QD (ER) | 78 | No significant difference vs. Placebo | |||
| Placebo | 76 | -[3] |
ACR20: American College of Rheumatology 20% improvement criteria; QD: once daily; BIW: twice weekly; TID: three times daily; IR: Immediate Release; ER: Extended Release; MTX: Methotrexate.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
Pamapimod (RO-4402257) Clinical Trial Protocol
-
Study Design: A randomized, double-blind, methotrexate-controlled, parallel-group study to evaluate the efficacy and safety of pamapimod monotherapy in adult patients with active RA. A separate study evaluated pamapimod in patients with an inadequate response to methotrexate, where pamapimod or placebo was added to stable MTX therapy.
-
Patient Population: Adult patients with active rheumatoid arthritis.
-
Intervention: In the monotherapy trial, patients received either pamapimod (50, 150, or 300 mg once daily) or methotrexate (7.5 mg/week, with potential escalation). In the add-on therapy trial, patients on stable methotrexate doses received various doses of pamapimod or placebo.
-
Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at 12 weeks.
-
Secondary Endpoints: Included ACR50 and ACR70 responses, and changes in the Disease Activity Score in 28 joints (DAS28).
VX-702 Clinical Trial Protocols
-
VeRA Study (NCT00113945): A randomized, double-blind, placebo-controlled, 12-week Phase II study in 315 patients with moderate to severe RA. Patients received VX-702 (5 mg or 10 mg once daily) or placebo. Concomitant use of methotrexate or anti-TNF therapies was not permitted.
-
Study 304 (NCT00114244): A randomized, double-blind, placebo-controlled, 12-week Phase II study in 117 patients with active RA who were on a stable background of methotrexate. Patients received VX-702 (10 mg daily or 10 mg twice weekly) or placebo in addition to their methotrexate regimen.
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at week 12.
SCIO-469 Clinical Trial Protocol
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 302 patients with active rheumatoid arthritis.
-
Intervention: Patients were randomized to receive one of three SCIO-469 regimens (30 mg or 60 mg three times daily in an immediate-release formulation, or 100 mg once daily in an extended-release formulation) or placebo.
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.
-
Safety Monitoring: Monitored through Week 26, with a focus on adverse events, including elevations in alanine aminotransferase which led to the identification of a dose-limiting toxicity for the 60 mg IR regimen.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors in a preclinical setting.
Caption: p38 MAPK signaling pathway in rheumatoid arthritis.
References
- 1. LBA: update on Phase I study of rapcabtagene autoleucel in patients with R/R DLBCL | VJHemOnc [vjhemonc.com]
- 2. A Phase 1b/2a Trial of a Half-life Extended Respiratory Syncytial Virus Neutralizing Antibody, Clesrovimab, in Healthy Preterm and Full-term Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-Clinical Rheumatoid Arthritis: Identification, Evaluation and Future Directions for Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical and Phase 1 Benchmark Analysis of R-2487 Against Current Rheumatoid Arthritis Therapies
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Novel Oral Immunotherapy R-2487 with Standard-of-Care Treatments for Rheumatoid Arthritis
This guide provides a comparative analysis of R-2487, a novel, orally delivered, synthetic biology-based immunotherapy, against established treatments for rheumatoid arthritis (RA). As R-2487 is currently in early-stage clinical development, this comparison is based on preliminary Phase 1 data and preclinical findings. The information is intended to offer a forward-looking perspective on its potential positioning within the current RA treatment landscape.
Executive Summary
R-2487, developed by Rise Therapeutics, is a first-in-class oral immunotherapy designed to modulate the immune system by inducing regulatory T cells (Tregs). Preliminary data from a Phase 1 clinical trial suggest that R-2487 is well-tolerated and shows promising clinical activity in patients with active RA. This guide will objectively compare the available data on R-2487's mechanism of action, efficacy, and safety with current standard-of-care treatments, including conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), biologic DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs).
Mechanism of Action: A Novel Approach to Immune Modulation
Current RA treatments primarily target inflammatory pathways. In contrast, R-2487 employs a novel mechanism focused on rebalancing the immune system. It utilizes a non-pathogenic strain of the bacterium Lactococcus lactis as a vehicle to deliver Colonization Factor Antigen I (CFA/I) to the gut-associated lymphoid tissue. This engagement with dendritic cells (DCs) is designed to promote the expansion of Tregs, which play a crucial role in suppressing autoimmune responses and reducing inflammation.
Comparative Efficacy
A direct comparison of efficacy is challenging due to the preliminary nature of the R-2487 data. The following tables summarize available efficacy data for R-2487 and established RA treatments. Efficacy is primarily measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which indicate a 20%, 50%, and 70% improvement in tender and swollen joint counts and other clinical parameters.
Table 1: Preliminary Clinical Efficacy of R-2487 in Patients with Active Rheumatoid Arthritis (Phase 1)
| Outcome Measure | Result | Citation |
| DAS28-CRP | 11 out of 12 subjects achieved low disease activity or remission. | [1] |
| CDAI | All subjects in Cohorts 2 and 3 exhibited a robust reduction. | [1] |
| RAPID3 | All subjects in Cohorts 2 and 3 showed improvement. | [1] |
Note: Specific quantitative data (e.g., mean change from baseline) for DAS28-CRP, CDAI, and RAPID3 scores for R-2487 have not been publicly released.
Table 2: Efficacy of Selected Standard-of-Care Treatments for Rheumatoid Arthritis (from pivotal clinical trials)
| Drug Class | Drug Name | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) | Citation |
| csDMARD | Methotrexate | ~40-60% | ~20-40% | ~10-20% | [2][3] |
| TNF Inhibitor | Adalimumab | 53% | 29% | 15% | [4] |
| TNF Inhibitor | Etanercept | 72-86% | 51-66% | 27-43% | [5] |
| T-cell Co-stimulation Modulator | Abatacept | 50-68% | 20-40% | 10-20% | [6] |
| IL-6 Inhibitor | Sarilumab | 66-72% | 46% | 25% | [7][8] |
| B-cell Depletor | Rituximab | 51-73% | 27-40% | 12-24% | [2][9] |
| JAK Inhibitor | Tofacitinib | 69-76% | 46-50% | 18-23% | [10] |
| JAK Inhibitor | Upadacitinib | 71-84% | 45-65% | 25-35% | [11][12] |
Note: Efficacy rates can vary based on the patient population, study design, and duration of treatment. The data presented are for illustrative comparison.
Safety and Tolerability Profile
R-2487 has demonstrated a favorable safety profile in its initial clinical evaluation. The following tables provide a high-level comparison of the known safety profiles.
Table 3: Preliminary Safety Profile of R-2487 (Phase 1)
| Adverse Events | Frequency | Citation |
| Serious Adverse Events | None reported | [1] |
| Clinically Meaningful Laboratory Abnormalities | None reported | [1] |
Table 4: Common Adverse Events Associated with Standard-of-Care RA Treatments
| Drug Class | Common Adverse Events | Citation |
| csDMARD (Methotrexate) | Nausea, vomiting, mouth sores, fatigue, liver enzyme elevation. | [13][14] |
| TNF Inhibitors | Injection site reactions, upper respiratory tract infections, increased risk of serious infections (including tuberculosis). | [15][16] |
| T-cell Co-stimulation Modulator (Abatacept) | Headache, nausea, upper respiratory tract infections. | [6] |
| IL-6 Inhibitors | Injection site reactions, upper respiratory tract infections, increased cholesterol levels, neutropenia. | [7] |
| B-cell Depletor (Rituximab) | Infusion-related reactions, infections. | [2] |
| JAK Inhibitors | Upper respiratory tract infections, headache, diarrhea, nausea, increased risk of serious infections, blood clots, and certain cancers. | [17][18] |
Experimental Protocols
Detailed experimental protocols for the R-2487 clinical trial have not been publicly released. However, based on standard practices in RA clinical trials and preclinical studies, the following provides an overview of the likely methodologies.
Preclinical Collagen-Induced Arthritis (CIA) Model
The efficacy of R-2487 was evaluated in a preclinical collagen-induced arthritis (CIA) mouse model, a standard animal model for studying RA.
Methodology:
-
Induction: Arthritis is typically induced in susceptible mouse strains by immunization with an emulsion of type II collagen and Freund's adjuvant.
-
Treatment: Following the induction of arthritis, animals are treated with R-2487 or a placebo control, administered orally.
-
Assessment: Disease progression is monitored by scoring clinical signs of arthritis and measuring paw swelling.
-
Analysis: At the end of the study, joints are collected for histological analysis of inflammation and damage. Spleens and lymph nodes are often harvested to quantify Treg populations and measure cytokine levels.
Phase 1 Clinical Trial Design
The Phase 1 clinical trial of R-2487 was a first-in-human, open-label study designed to assess the safety, tolerability, and clinical activity of R-2487 in patients with active RA.
Methodology:
-
Patient Population: The study enrolled adult patients with a diagnosis of active RA.
-
Study Design: The trial was an open-label study with multiple dosing cohorts to evaluate different dose levels of R-2487.
-
Primary Endpoints: The primary endpoints were safety and tolerability, assessed by monitoring adverse events and laboratory parameters.
-
Secondary and Exploratory Endpoints: Clinical activity was evaluated using standard RA measures such as DAS28-CRP, CDAI, and RAPID3. Immunophenotyping was performed to assess the expansion of peripheral Tregs.
Conclusion and Future Directions
R-2487, with its novel Treg-inducing mechanism, presents a promising new approach to the treatment of rheumatoid arthritis. The preliminary data from the Phase 1 clinical trial are encouraging, suggesting a favorable safety profile and early signs of clinical efficacy. However, it is crucial to acknowledge the early stage of its development.
For a comprehensive and definitive comparison with established RA therapies, further data from larger, randomized, controlled clinical trials are necessary. Future studies will need to provide detailed quantitative efficacy and safety data to fully delineate the therapeutic potential of R-2487 and its place in the clinical management of rheumatoid arthritis. Researchers and drug development professionals should monitor the progress of R-2487's clinical program for more conclusive evidence of its comparative effectiveness and safety.
References
- 1. Adverse Effects of Low-Dose Methotrexate: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rituximab in Rheumatoid Arthritis: A Systematic Review of Efficacy and Safety | Reumatología Clínica [reumatologiaclinica.org]
- 3. Critical appraisal of efficacy and safety of abatacept in the treatment of refractory rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adalimumab, a fully human anti tumor necrosis factor-alpha monoclonal antibody, and concomitant standard antirheumatic therapy for the treatment of rheumatoid arthritis: results of STAR (Safety Trial of Adalimumab in Rheumatoid Arthritis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long‐term, open‐label trial of the safety and efficacy of etanercept (Enbrel) in patients with rheumatoid arthritis not treated with other disease‐modifying antirheumatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abatacept Use in Rheumatoid Arthritis: Evidence Review and Recommendations | Reumatología Clínica [reumatologiaclinica.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical evaluation of the safety, efficacy and tolerability of sarilumab in the treatment of moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rituximab for rheumatoid arthritis refractory to anti-tumor necrosis factor therapy: Results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial evaluating primary efficacy and safety at twenty-four weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tofacitinib, an oral Janus kinase inhibitor, for the treatment of Latin American patients with rheumatoid arthritis: Pooled efficacy and safety analyses of Phase 3 and long-term extension studies | Reumatología Clínica [reumatologiaclinica.org]
- 11. Upadacitinib Meets All Primary and Ranked Secondary Endpoints Including Superiority Versus Adalimumab in Phase 3 Study in Rheumatoid Arthritis [prnewswire.com]
- 12. news.abbvie.com [news.abbvie.com]
- 13. arthritis.org [arthritis.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. login.medscape.com [login.medscape.com]
- 17. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 18. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
Safety Operating Guide
Ambiguity in "R 1487" Prevents Accurate Disposal Guidance
Initial research into the proper disposal procedures for "R 1487" has revealed that this designation is associated with multiple, chemically distinct products, each with different safety and disposal protocols. Providing accurate and safe handling instructions requires a more specific identification of the substance .
The designation "this compound" has been linked to the following products:
-
A non-hazardous substance from Sigma-Aldrich (Product number 901487) : This chemical is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS).
-
BIOBAN™ P-1487 Antimicrobial Agent : This product from Dow Chemical is identified as 4-(2-nitrobutyl)morpholine. Its SDS indicates that it is a combustible liquid that is harmful if swallowed or inhaled, toxic in contact with skin, and causes serious eye damage.[1]
-
Human TLR3 Alexa Fluor® 700 MAb (Clone 512505) (Product code FAB1487N) : This product contains sodium azide, a substance that can be harmful.[2]
The disposal procedures for these substances are significantly different. For non-hazardous materials, disposal in regular trash may be permissible, while hazardous chemicals require specific waste management protocols to be handled by environmental health and safety (EHS) personnel.[3][4][5]
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to correctly identify the specific "this compound" product being used.
We request that you provide a more detailed identifier for the chemical you are working with, such as:
-
The full product name
-
The Chemical Abstracts Service (CAS) number
-
The name of the manufacturer
Once the specific chemical has been identified, we can provide the essential, immediate safety and logistical information, including operational and disposal plans, that you require. This will include detailed, step-by-step guidance to ensure safe handling and disposal, in line with our commitment to being a trusted source for laboratory safety information.
References
Personal protective equipment for handling R 1487
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of R-1487 (Hydrochloride), a potent p38α MAP kinase inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Classification
R-1487 Hydrochloride (CAS 449808-64-4) is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Statements:
-
H410: Very toxic to aquatic life with long lasting effects.[1]
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
| Acute Aquatic Toxicity | Category 1 |
| Chronic Aquatic Toxicity | Category 1 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling R-1487.
| Protection Type | Specifications | Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent eye irritation from dust or splashes.[1][3][4] |
| Hand Protection | Protective, chemical-resistant gloves. | To prevent skin irritation upon contact.[1][3][4] |
| Body Protection | Impervious clothing, such as a lab coat. | To protect skin from accidental exposure.[1][3][4] |
| Respiratory Protection | A suitable respirator should be used. | To avoid respiratory tract irritation from dust or aerosols.[1][3][4] |
Experimental Protocols
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably with a chemical fume hood.[1][3]
-
Ensure easy access to a safety shower and eyewash station.[1][3][4]
Safe Handling Practices:
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage Conditions:
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1][3]
-
Powder: Store at -20°C for long-term stability (up to 2 years).[6][]
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at 4°C for up to 2 weeks.[6][8]
Spill and Disposal Plan
Spill Containment and Cleanup:
-
For solutions, absorb the spill with an inert, non-combustible material like diatomite.[1][3]
-
For powder, carefully sweep or vacuum the material, avoiding dust generation.[5]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1][3]
-
Collect all contaminated materials in a sealed container for proper disposal.[1][5]
Waste Disposal:
-
Dispose of R-1487 and its containers in accordance with all applicable federal, state, and local regulations.[1][5]
-
Do not allow the product to enter drains, sewers, or waterways.[1][2][5]
Visual Workflow Guides
Caption: Workflow for the safe handling and storage of R-1487.
Caption: Step-by-step procedure for responding to an R-1487 spill.
References
- 1. R1487 Hydrochloride|449808-64-4|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemscene.com [chemscene.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. symansis.com [symansis.com]
- 6. R1487 Hydrochloride|449808-64-4|COA [dcchemicals.com]
- 8. R1487 Hydrochloride Datasheet DC Chemicals [dcchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
